4-(4-Methylpiperazin-1-YL)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKYURVDOIDSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693421 | |
| Record name | [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229009-40-9 | |
| Record name | [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Methylpiperazin-1-YL)phenylboronic acid chemical properties
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-YL)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. This compound is a valuable building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and a summary of its key characteristics.
Chemical and Physical Properties
This compound is a white solid organic compound.[1] Its structure features a phenylboronic acid moiety substituted with a 4-methylpiperazine group. This combination of functional groups makes it a versatile reagent in medicinal chemistry and organic synthesis. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 229009-40-9 | [2][3] |
| Molecular Formula | C11H17BN2O2 | [3] |
| Molecular Weight | 220.08 g/mol | [3][4] |
| Appearance | White solid | [1] |
| Boiling Point | 406.2 ± 55.0 °C (Predicted) | [1][3] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 9.08 ± 0.17 (Predicted) | [1] |
| Storage | Inert atmosphere, store in freezer under -20°C | [1] |
Experimental Protocols
Synthesis
A common method for the synthesis of this compound involves the lithiation of a brominated precursor followed by quenching with a borate ester.[1]
Materials:
-
1-(4-Bromophenyl)-4-methylpiperazine
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexane
-
Triisopropyl borate
-
Phosphoric acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH) in dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1-(4-bromophenyl)-4-methylpiperazine (1.52 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.79 mL of a 2.5 M solution in hexane) to the cooled solution and stir for 10 minutes.[1]
-
Add triisopropyl borate (1.75 mL, 7.64 mmol) to the reaction mixture at -78 °C.[1]
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding phosphoric acid.
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to yield the final product.[1]
Analytical Characterization
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a crucial technique for confirming the structure of the synthesized product.
-
¹H NMR Data (300 MHz, CD₃OD): δ 2.32 (s, 3H), 2.55 (m, 4H), 3.03 (s, 1H), 3.21 (m, 3H), 6.69-7.59 (m, 4H).[2]
General Protocol for ¹H NMR:
-
Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on an NMR spectrometer (e.g., 300 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
O-H stretch (boronic acid): Broad band around 3200-3600 cm⁻¹
-
C-H stretch (aromatic): Bands between 3000-3100 cm⁻¹[5]
-
C-H stretch (aliphatic): Bands between 2850-3000 cm⁻¹[5]
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
-
B-O stretch: Strong band around 1310-1380 cm⁻¹
-
C-N stretch: Bands in the 1020-1250 cm⁻¹ region
General Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.[5]
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.[5]
2.2.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
General Protocol for Electrospray Ionization (ESI)-MS:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The expected [M+H]⁺ ion for C₁₁H₁₇BN₂O₂ would be at m/z 221.15.
Reactivity and Applications
The primary utility of this compound in organic synthesis is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals and advanced materials.[7]
Suzuki-Miyaura Cross-Coupling Reaction
In a typical Suzuki-Miyaura reaction, an organoboronic acid (like the title compound) reacts with an organohalide (e.g., aryl bromide, iodide, or triflate) in the presence of a palladium catalyst and a base.[8] The 4-methylpiperazine group can be beneficial for the solubility of the compound in various solvents and can influence the electronic properties of the molecule, potentially affecting reaction rates and yields. The versatility and functional group tolerance of the Suzuki coupling make it a cornerstone of modern synthetic chemistry.[9]
The general catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst adds to the organohalide to form a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]
Applications in Drug Discovery
Phenylboronic acid derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[9][10] The piperazine moiety is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties. The title compound can be used to introduce the 4-methylpiperazinylphenyl group into target molecules, which may be explored for their potential as kinase inhibitors, GPCR ligands, or other therapeutic agents. For instance, the structurally related compound 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a key precursor for the anticancer drug imatinib.[11]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound CAS#: 229009-40-9 [m.chemicalbook.com]
- 2. This compound | 229009-40-9 [chemicalbook.com]
- 3. 229009-40-9 | this compound - Moldb [moldb.com]
- 4. parchem.com [parchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 229009-40-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-YL)phenylboronic acid (CAS: 229009-40-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazin-1-YL)phenylboronic acid is a valuable synthetic intermediate widely employed in organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is most pronounced in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this versatile building block, with a focus on its role in the synthesis of biologically active molecules.
Physicochemical Properties
This compound is typically an off-white to yellow powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 229009-40-9 | N/A |
| Molecular Formula | C11H17BN2O2 | [1] |
| Molecular Weight | 220.08 g/mol | [1] |
| Appearance | Off-white to yellow powder | [1] |
| Purity | Typically 98-99% | N/A |
| Predicted Boiling Point | 406.2 ± 55.0 °C | [2] |
| Predicted Density | 1.20 ± 0.1 g/cm³ | [2] |
| Storage | Inert atmosphere, store in freezer under -20°C | [2] |
Synthesis and Purification
A common synthetic route to this compound involves the lithiation of a suitable precursor followed by quenching with a borate ester.[1]
Experimental Protocol: Synthesis
Preparation of 4-(4-methyl-1-piperazinyl)phenylboronic acid:
To a solution of the starting material (e.g., 1-bromo-4-(4-methylpiperazin-1-yl)benzene, 390 mg, 1.52 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C, n-butyllithium (0.79 mL of a 2.5 M solution in hexane) is slowly added. The resulting mixture is stirred for 10 minutes at this temperature. Subsequently, triisopropyl borate (1.75 mL, 7.64 mmol) is added at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature. The reaction is quenched with phosphoric acid and neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The aqueous layer is extracted three times with ethyl acetate (EtOAc, 10 mL each).[1]
Purification
The combined organic extracts are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane, to afford the pure 4-(4-methyl-1-piperazinyl)phenylboronic acid. A yield of 58% (180 mg) has been reported for this procedure.[1]
Characterization
The structure of the synthesized compound can be confirmed by spectroscopic methods, such as ¹H NMR.
¹H NMR (300 MHz, CD3OD): δ 2.32 (s, 3H), 2.55 (m, 4H), 3.03 (s, 1H), 3.21 (m, 3H), 6.69-7.59 (m, 4H).[1][3]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize biaryl compounds. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
General Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid is as follows:
In a reaction vessel, the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, or K3PO4, 2.0 mmol) are combined in a suitable solvent system (e.g., dioxane/water, toluene/water, or ethanol). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C for a period of 5 to 24 hours.[4]
Work-up and Purification of Biaryl Products
Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.[5]
Role in the Synthesis of Bioactive Molecules
This compound serves as a crucial building block in the synthesis of various biologically active compounds. A notable example is its use in the preparation of antitrypanosomal agents.
Synthesis of Antitrypanosomal Pyrimidine Derivatives
Derivatives of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine have shown promising activity against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis.[6] The synthesis of these compounds involves a multi-step sequence where the 4-(4-methylpiperazin-1-yl)phenyl moiety is introduced early in the synthetic scheme, often starting from 4-(4-methylpiperazin-1-yl)benzaldehyde.[6] While not a direct Suzuki coupling with the boronic acid, this highlights the importance of the core chemical scaffold that the boronic acid represents.
Visualizations
Synthesis Workflow
References
- 1. This compound | 229009-40-9 [chemicalbook.com]
- 2. This compound CAS#: 229009-40-9 [m.chemicalbook.com]
- 3. This compound(229009-40-9) 1H NMR spectrum [chemicalbook.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazin-1-yl)phenylboronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of complex organic molecules, including kinase inhibitors and other therapeutic agents. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. This guide provides a comprehensive overview of the synthesis of this important reagent, detailing experimental protocols, comparing different synthetic routes, and exploring its relevance in drug development.
Synthetic Routes and Methodologies
The synthesis of this compound can be achieved through several synthetic pathways. The most common and well-documented methods involve the borylation of a pre-functionalized phenyl ring. Below, we detail two primary approaches: one via lithiation and subsequent reaction with a borate ester, and an alternative approach utilizing a palladium-catalyzed Miyaura borylation.
Method 1: Synthesis via Lithiation of 1-(4-bromophenyl)-4-methylpiperazine
This widely used method involves the initial preparation of 1-(4-bromophenyl)-4-methylpiperazine, followed by a halogen-metal exchange and subsequent reaction with a trialkyl borate to form the boronic acid.
Experimental Protocol:
Step 1: Synthesis of 1-(4-bromophenyl)-4-methylpiperazine
This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 1-bromo-4-fluorobenzene and 1-methylpiperazine.
-
Materials: 1-bromo-4-fluorobenzene, 1-methylpiperazine, potassium carbonate, dimethylformamide (DMF).
-
Procedure: To a solution of 1-bromo-4-fluorobenzene (1 equivalent) in DMF, add 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2 equivalents). The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-(4-bromophenyl)-4-methylpiperazine.
Step 2: Synthesis of this compound
-
Materials: 1-(4-bromophenyl)-4-methylpiperazine, n-butyllithium (n-BuLi), triisopropyl borate, tetrahydrofuran (THF), hydrochloric acid, sodium hydroxide.
-
Procedure: A solution of 1-(4-bromophenyl)-4-methylpiperazine (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.5 equivalents) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of 2M hydrochloric acid at 0 °C. The pH of the solution is adjusted to approximately 7 with a sodium hydroxide solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by recrystallization or column chromatography.
Quantitative Data for Method 1:
| Parameter | Value | Reference |
| Starting Material | 1-(4-bromophenyl)-4-methylpiperazine | [1] |
| Key Reagents | n-Butyllithium, Triisopropyl borate | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -78 °C to room temperature | [1] |
| Reported Yield | 58% | [1] |
| Purity | >98% (typical) | [2] |
Method 2: Synthesis via Palladium-Catalyzed Miyaura Borylation
An alternative and often milder approach to introduce the boronic acid functionality is through a palladium-catalyzed borylation reaction. This method typically uses a palladium catalyst and a diboron reagent to convert an aryl halide into the corresponding boronic ester, which can then be hydrolyzed to the boronic acid.
General Experimental Workflow:
This method avoids the use of highly reactive organolithium reagents and can be more tolerant of various functional groups.
-
Materials: 1-(4-bromophenyl)-4-methylpiperazine, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and a suitable solvent (e.g., dioxane or DMSO).
-
Procedure: In a reaction vessel, 1-(4-bromophenyl)-4-methylpiperazine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 3 equivalents) are combined in the solvent. The mixture is degassed and then heated under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed. The resulting pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid using an acidic workup.
Quantitative Data Comparison of Synthetic Routes:
| Feature | Method 1: Lithiation | Method 2: Miyaura Borylation |
| Starting Material | 1-(4-bromophenyl)-4-methylpiperazine | 1-(4-bromophenyl)-4-methylpiperazine |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Palladium catalyst, Base |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Elevated temperatures (80-110 °C) |
| Reported Yield | 58%[1] | Varies (typically moderate to high) |
| Functional Group Tolerance | Less tolerant | More tolerant |
| Safety Considerations | Use of pyrophoric n-BuLi | Use of palladium catalyst |
Characterization Data
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR (300 MHz, CD₃OD): δ 7.59-6.69 (m, 4H, Ar-H), 3.21 (m, 4H, piperazine-H), 2.55 (m, 4H, piperazine-H), 2.32 (s, 3H, N-CH₃).[1]
-
Purity: Typically reported as >98% by HPLC analysis.[2]
Application in Drug Development and Relevant Signaling Pathways
Phenylboronic acids are recognized for their potential as therapeutic agents, particularly in cancer therapy. They have been shown to inhibit cancer cell migration by affecting key signaling networks.[1][3] Specifically, phenylboronic acid derivatives can decrease the activity of Rho family GTP-binding proteins such as RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[3] This inhibition leads to a downstream decrease in the activity of ROCKII and the phosphorylation of myosin light chain kinase, ultimately targeting actomyosin-based contractility and cell motility.[1]
Furthermore, the 4-(4-methylpiperazin-1-yl)phenyl moiety is a common scaffold in the development of kinase inhibitors. For instance, a structurally related compound was utilized in the discovery of highly potent and selective mTOR inhibitors for cancer treatment.
Diagram of the Rho GTPase Signaling Pathway Targeted by Phenylboronic Acids:
Caption: Rho GTPase signaling pathway in cancer cell migration and its inhibition by phenylboronic acid derivatives.
Conclusion
The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The choice of synthetic route will depend on factors such as scale, available equipment, and the functional group tolerance required. The lithiation method is a well-established route, while the Miyaura borylation offers a milder alternative. The biological significance of phenylboronic acids, particularly their ability to modulate key signaling pathways involved in cancer, underscores the importance of efficient and reliable methods for their synthesis. This guide provides the necessary technical details to aid researchers and drug development professionals in the successful preparation and application of this key synthetic intermediate.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-YL)phenylboronic acid, a key building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications, particularly its role in the synthesis of biologically active compounds.
Core Compound Data
Quantitative data for this compound are summarized in the table below, providing a clear reference for its key physical and chemical properties.
| Property | Value |
| Molecular Weight | 220.08 g/mol [1] |
| CAS Number | 229009-40-9[1] |
| Molecular Formula | C₁₁H₁₇BN₂O₂ |
| Boiling Point (Predicted) | 406.2 ± 55.0 °C[1] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³[1] |
| pKa (Predicted) | 9.08 ± 0.17[1] |
| Appearance | White solid[1] |
| Storage Conditions | Inert atmosphere, store in freezer under -20°C[1] |
Synthesis Protocol
The synthesis of this compound is a multi-step process that is crucial for its use in further chemical reactions. Below is a detailed experimental protocol for its preparation.
Experimental Protocol: Synthesis of this compound
Starting Materials:
-
1-(4-Bromophenyl)-4-methylpiperazine
-
Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Triisopropyl borate
-
Phosphoric acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH) in dichloromethane (CH₂Cl₂) solution
Procedure:
-
A solution of 1-(4-bromophenyl)-4-methylpiperazine (1.52 mmol) in THF (10 mL) is prepared in a reaction vessel.
-
The solution is cooled to -78 °C, and n-butyllithium (2.5 M in hexane, 0.79 mL) is slowly added. The mixture is stirred for 10 minutes at this temperature.[1][2]
-
Triisopropyl borate (7.64 mmol, 1.75 mL) is then added to the reaction mixture at -78 °C.[1][2]
-
The reaction mixture is allowed to slowly warm to room temperature.
-
The reaction is quenched with the addition of phosphoric acid.[1][2]
-
The mixture is neutralized with a saturated NaHCO₃ solution and then extracted three times with ethyl acetate (10 mL each).[1][2]
-
The organic phases are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]
-
The resulting residue is purified by column chromatography on silica gel, using a 0-10% methanol in dichloromethane solution as the eluent, to yield the final product, this compound.[1]
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Phenylboronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed Suzuki coupling reactions, which are instrumental in forming carbon-carbon bonds.[3] This makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The 4-(4-methylpiperazin-1-yl)phenyl moiety is found in a number of biologically active compounds. For instance, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising antitrypanosomal activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[4] This highlights the importance of the 4-(4-methylpiperazin-1-yl)phenyl structural motif in the development of new therapeutic agents.
Furthermore, phenylboronic acids and their derivatives are being explored for their use in "smart" drug delivery systems.[5] Their ability to form reversible covalent bonds with diols makes them suitable for creating glucose-responsive materials for insulin delivery in diabetes therapy.[6]
Spectroscopic Data
Characterization of this compound is typically performed using various spectroscopic methods. Available data includes ¹H NMR, IR, and Mass Spectrometry, which are crucial for confirming the structure and purity of the synthesized compound.[7][8]
Safety Information
It is important to handle this compound with appropriate safety precautions. The compound may cause skin and serious eye irritation, and may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.[9] Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound CAS#: 229009-40-9 [m.chemicalbook.com]
- 2. This compound | 229009-40-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. escholarship.org [escholarship.org]
- 5. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound(229009-40-9) 1H NMR spectrum [chemicalbook.com]
- 8. 229009-40-9 | 4-(4-Methyl-1-piperazinyl)phenylboronic Acid | Organoborons | Ambeed.com [ambeed.com]
- 9. 229009-40-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Spectroscopic and Technical Profile of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Methylpiperazin-1-YL)phenylboronic acid, a compound of interest in medicinal chemistry and materials science. This document compiles available spectral information, outlines detailed experimental protocols for spectroscopic analysis, and presents a relevant signaling pathway to provide a foundational resource for researchers.
Spectroscopic Data
While a complete, experimentally verified dataset for this compound is not fully available in the public domain, this section presents the known data and expected spectral characteristics based on the molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
A reported ¹H NMR spectrum for this compound provides the following assignments.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.32 | s | 3H | -CH₃ (Methyl on piperazine) |
| 2.55 | m | 4H | -CH₂- (Piperazine ring) |
| 3.03 | s | 1H | B(OH)₂ |
| 3.21 | m | 3H | -CH₂- (Piperazine ring) |
| 6.69-7.59 | m | 4H | Aromatic protons |
¹³C NMR Data
Infrared (IR) Spectroscopy
Specific experimental FT-IR data for this compound is not publicly available. The expected characteristic absorption bands based on its functional groups are tabulated below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3200 (broad) | O-H | Stretching (from B(OH)₂) |
| ~3050-3000 | C-H (aromatic) | Stretching |
| ~2950-2800 | C-H (aliphatic) | Stretching (piperazine and methyl) |
| ~1600, ~1475 | C=C | Stretching (aromatic ring) |
| ~1380-1320 | B-O | Stretching |
| ~1150 | C-N | Stretching (piperazine) |
Mass Spectrometry (MS)
Detailed mass spectra for this compound are not widely published. The expected molecular ion peak would correspond to its molecular weight.
| Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| C₁₁H₁₇BN₂O₂ | 220.08 g/mol | m/z 221.09 |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Methanol-d₄, CD₃OD)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolution: Cap the NMR tube and vortex it until the sample is completely dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C NMR spectrum, which will require a significantly larger number of scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Experimental Workflow for NMR Spectroscopy
Caption: A streamlined workflow for preparing and analyzing a solid sample via NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
Logical Flow for FT-IR Analysis
Caption: A step-by-step logical flow for obtaining an FT-IR spectrum of a solid sample using an ATR accessory.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
-
Solvent (e.g., methanol or acetonitrile)
-
Vials and syringes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ion source of the mass spectrometer, typically via direct infusion or coupled with liquid chromatography.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range, ensuring detection of the molecular ion.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
Signaling Pathway Involvement
While no specific studies on the biological signaling pathways affected by this compound have been identified, the parent compound, phenylboronic acid, has been shown to influence the Rho family of GTPase signaling pathways. These pathways are crucial in regulating cell migration and are often dysregulated in cancer. The following diagram illustrates a simplified overview of the Rho GTPase signaling cascade, which may be a relevant area of investigation for this class of compounds.
Rho GTPase Signaling Pathway
References
Technical Guide: NMR Data of 4-(4-Methylpiperazin-1-YL)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 4-(4-Methylpiperazin-1-YL)phenylboronic acid. It includes available quantitative data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Quantitative NMR Data
The following tables summarize the available ¹H and estimated ¹³C NMR chemical shift data for this compound.
¹H NMR Data
Solvent: Methanol-d₄ (CD₃OD) Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.59 - 6.69 | m | 4H | Ar-H |
| 3.21 | m | 4H | Piperazine-H (adjacent to Phenyl) |
| 2.55 | m | 4H | Piperazine-H (adjacent to N-CH₃) |
| 2.32 | s | 3H | N-CH₃ |
Note: The B-OH protons are typically not observed in methanol-d₄ due to solvent exchange.
Estimated ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 150 - 155 | C -N (Piperazine) |
| 135 - 140 | C -B |
| 125 - 135 | Ar-C H |
| 115 - 120 | Ar-C H |
| 50 - 55 | Piperazine-C H₂ (adjacent to N-CH₃) |
| 45 - 50 | Piperazine-C H₂ (adjacent to Phenyl) |
| ~45 | N-C H₃ |
¹¹B NMR Data
An experimental ¹¹B NMR spectrum for this compound is not available. However, for arylboronic acids, the ¹¹B chemical shift is typically observed in the range of 28-33 ppm in a neutral, sp²-hybridized state.
Experimental Protocols
Obtaining high-quality NMR spectra for arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to broad and complex spectra. The following protocols are recommended for the acquisition of NMR data for this compound.
Sample Preparation
-
Solvent Selection : Deuterated methanol (Methanol-d₄, CD₃OD) is the recommended solvent. It helps to break up the boroxine trimers and other oligomers, resulting in sharper signals. Deuterated chloroform (CDCl₃) can also be used, but may result in broader peaks if the compound is not completely monomeric. For ¹¹B NMR, ensure the use of quartz NMR tubes to avoid background signals from borosilicate glass.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Sample Handling : The compound should be stored in a dry environment as moisture can affect the boronic acid moiety.
NMR Instrument Parameters
-
Spectrometer : A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16 to 64 scans, depending on the concentration.
-
Relaxation Delay : 1-2 seconds.
-
Spectral Width : 0-12 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans : 1024 or more, as ¹³C is a less sensitive nucleus.
-
Relaxation Delay : 2-3 seconds.
-
Spectral Width : 0-160 ppm.
-
-
¹¹B NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 128 to 1024 scans.
-
Relaxation Delay : 0.5-1 second.
-
Spectral Width : A range covering at least -20 to 60 ppm.
-
Reference : BF₃·OEt₂ is commonly used as an external reference (δ = 0.00 ppm).
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a compound like this compound.
This guide provides a foundational understanding of the NMR characteristics of this compound. For more detailed structural elucidation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be beneficial.
An In-depth Technical Guide to the Solubility of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-(4-Methylpiperazin-1-YL)phenylboronic acid in organic solvents. Currently, there is a notable absence of specific quantitative solubility data for this compound in publicly accessible literature. However, by examining structurally similar boronic acids, we can infer its likely solubility behavior and provide established methodologies for its empirical determination.
The solubility of boronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[1] Hydrogen bonding capabilities of the boronic acid group also play a crucial role in their dissolution in various solvents.
Quantitative Solubility Data for Analogous Boronic Acids
To provide a foundational understanding, the following table summarizes the experimentally determined solubility of phenylboronic acid and its derivatives in a range of common organic solvents. This data serves as a valuable proxy for estimating the solubility characteristics of this compound. The presence of the methylpiperazinyl group is expected to influence its polarity and hydrogen bonding capacity, thus altering its solubility profile compared to the analogs listed below.
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | Not specified | |
| Dipropyl ether | Not specified | Not specified | Not specified | Not specified |
| Methylcyclohexane | Not specified | Not specified | Not specified | Not specified |
Data for isobutoxyphenylboronic acid isomers extracted from a study by Domanska et al.[2][3]
Generally, phenylboronic acids exhibit higher solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5]
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[1][2][4][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) of high purity
-
Jacketed glass vessel with a magnetic stirrer
-
Programmable thermostat bath
-
Precision thermometer
-
Luminance probe or a device for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent to create a biphasic sample of known composition.[1]
-
Heating and Stirring: Place the sample in the jacketed glass vessel and heat it at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to ensure homogeneity.[1]
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done visually or, for greater accuracy, with a luminance probe that measures the intensity of a light beam passing through the solution.[1][2][4][5]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[1] This point is marked by a sharp increase in the measured light intensity.
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the temperature.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Caption: Workflow for the dynamic method of solubility determination.
This guide provides a framework for understanding and determining the solubility of this compound. While specific data is not yet available, the information on analogous compounds and the detailed experimental protocol will enable researchers to generate the necessary data for their specific applications in drug development and chemical synthesis.
References
An In-depth Technical Guide to the Stability and Storage of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for 4-(4-Methylpiperazin-1-YL)phenylboronic acid is not extensively available in the public domain. The information and recommendations provided in this guide are based on the established principles of boronic acid chemistry, including the known behavior of arylboronic acids and the influence of amine functional groups.
Core Concepts in the Stability of Arylboronic Acids
The stability of this compound, like other arylboronic acids, is primarily dictated by its susceptibility to several degradation pathways. The presence of the electron-donating 4-methylpiperazin-1-yl group can influence the reactivity and stability profile of the molecule. Key factors affecting stability include moisture, pH, temperature, light, and exposure to oxygen.
Two predominant degradation pathways for arylboronic acids are protodeboronation and oxidation.
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of moisture. For arylboronic acids, the rate of protodeboronation can be influenced by the electronic properties of the substituents on the aromatic ring.
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen and various oxidizing agents.
The formation of boronic anhydrides (boroxines) through dehydration is another process that can occur, especially upon heating or under vacuum. While this is often a reversible process, it can affect the compound's physical properties and reactivity.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions are recommended based on general guidelines for arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C) for long-term storage. | Low temperatures slow down the rates of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |
| Moisture | Protect from moisture. Use of a desiccator is recommended. Handle in a dry environment (e.g., glove box) when possible. | Moisture can facilitate protodeboronation and the formation of boronic anhydrides. |
| Light | Store in an amber or opaque container to protect from light. | While not always the primary degradation factor, some organic molecules are light-sensitive. |
| pH (in solution) | Maintain a neutral pH when in solution for short-term storage or immediate use. Arylboronic acids are generally most stable at neutral pH. | Both acidic and basic conditions can catalyze protodeboronation. The piperazine moiety may also be affected by pH changes. |
| Purity | Use high-purity material, as impurities can sometimes catalyze degradation. | Trace metals or other reactive impurities can accelerate decomposition. |
Table 1: Recommended Storage and Handling Conditions for this compound
The Stability Advantage of Boronate Esters
A common strategy to enhance the stability of boronic acids is their conversion to boronate esters, such as pinacol or MIDA (N-methyliminodiacetic acid) esters. These esters are generally more stable crystalline solids that are less susceptible to degradation.
| Feature | Arylboronic Acid | Arylboronate Ester (e.g., Pinacol Ester) |
| Stability | Generally lower; sensitive to moisture, oxidation, and pH. | Significantly higher; more robust and less prone to degradation. |
| Handling | Can be challenging due to instability. | Easier to handle, often as free-flowing crystalline solids. |
| Purification | Often difficult to purify by silica gel chromatography due to decomposition. | Can typically be purified by standard chromatographic methods. |
| Reactivity | More reactive in some applications, such as Suzuki-Miyaura cross-coupling. | May require an activation step (hydrolysis) to release the active boronic acid. |
Table 2: Comparison of General Properties of Arylboronic Acids and Their Pinacol Esters
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
A. General Protocol for HPLC-Based Stability Study
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The presence of the basic piperazine group may necessitate the use of a buffer to achieve good peak shape.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Forced Degradation Studies: Subject solutions of the compound to various stress conditions to generate potential degradation products and validate the stability-indicating nature of the HPLC method.
-
Acidic Conditions: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set time.
-
Basic Conditions: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a set time.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for a set time.
-
Thermal Stress: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose a solution to UV light.
-
-
Long-Term Stability Study:
-
Store aliquots of the solid compound under the recommended storage conditions (e.g., 2-8 °C, protected from light and moisture).
-
At specified time points (e.g., 0, 3, 6, 12 months), dissolve a sample in a suitable solvent and analyze by the developed HPLC method.
-
Monitor the peak area of the parent compound and the emergence of any new peaks corresponding to degradation products.
-
B. NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of degradation products.
-
Sample Preparation: Prepare a solution of the stressed sample (from forced degradation studies) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other techniques like 2D NMR (COSY, HSQC) can also be employed for more complex structures.
-
Analysis: Compare the spectra of the degraded samples with that of the pure compound to identify changes in chemical shifts and the appearance of new signals, which can help in elucidating the structures of the degradation products.
Visualizing Degradation and Stability Workflows
Figure 1: Potential Degradation Pathways of this compound.
Figure 2: Experimental Workflow for Assessing the Stability of this compound.
handling precautions for air-sensitive boronic acids
An In-depth Technical Guide to Handling Air-Sensitive Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and techniques for handling air-sensitive boronic acids. Adherence to these protocols is crucial for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of these versatile reagents.
Core Concepts in Boronic Acid Stability
The utility of boronic acids in synthetic chemistry is often tempered by their susceptibility to degradation, primarily through two pathways: protodeboronation and oxidation.[1][2] This inherent instability is particularly pronounced in certain classes, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[3][4]
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] It can be catalyzed by acidic or basic conditions and is accelerated by moisture.[2][5]
-
Oxidation: The boron center is susceptible to oxidation, which can be initiated by atmospheric oxygen, leading to the formation of boric acid and other byproducts.[2][6] This process can be accelerated by heat, base, and the presence of a palladium catalyst during cross-coupling reactions.[3][4] Some studies suggest the mechanism of mutagenicity observed in some boronic acids involves the generation of organic radicals through oxidation by atmospheric oxygen.[6]
The stability of a given boronic acid is influenced by several factors including its chemical structure, pH, temperature, and exposure to moisture and air.[2]
Data Presentation: Stability and Storage
Quantitative data highlights the significant decomposition of certain boronic acids when exposed to air. Protecting these sensitive compounds through derivatization, such as forming N-methyliminodiacetic acid (MIDA) boronates, can dramatically enhance their stability, rendering them indefinitely stable on the benchtop.[3][4]
Table 1: Benchtop Stability of Unstable Boronic Acids vs. Air-Stable MIDA Boronates [3][4]
| Boronic Acid (Structure) | % Decomposition (15 days, under air) | Corresponding MIDA Boronate | % Decomposition (≥60 days, under air) |
| 2-Furanboronic acid | >95% | 2-Furan-MIDA boronate | 0% |
| 2-Pyrroleboronic acid | >95% | 2-Pyrrole-MIDA boronate | 0% |
| 2-Benzofuranboronic acid | 50% | 2-Benzofuran-MIDA boronate | 0% |
| 2-Thiopheneboronic acid | 37% | 2-Thiophene-MIDA boronate | 0% |
| 2-Benzothiopheneboronic acid | 15% | 2-Benzothiophene-MIDA boronate | 0% |
| 2-Indoleboronic acid | >95% | 2-Indole-MIDA boronate | 0% |
| Vinylboronic acid | >95% | Vinyl-MIDA boronate | 0% |
| Cyclopropylboronic acid | 80% | Cyclopropyl-MIDA boronate | 0% |
Proper storage is paramount to preserving the integrity of air-sensitive boronic acids. The following table summarizes recommended storage conditions.
Table 2: Recommended Storage Conditions for Air-Sensitive Boronic Acids
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[2][7][8] | Prevents oxidation and reaction with atmospheric moisture.[2][9] |
| Temperature | Refrigerate (Store below 4°C/39°F).[2][7] | Minimizes thermal degradation.[2] |
| Container | Use a tightly closed, sealed container.[2][7][8] | Prevents ingress of air and moisture.[9][10][11] |
| Moisture | Store in a dry environment, protected from moisture.[2][7] | Avoids hydrolysis and protodeboronation.[2] |
| In Solution | For short-term storage, use an anhydrous solvent at low temperatures (e.g., -20°C for 1 month, -80°C for 6 months) under nitrogen.[2] | Slows degradation in solution. |
Experimental Protocols and Handling Techniques
The successful use of air-sensitive boronic acids necessitates the exclusion of atmospheric oxygen and moisture.[12] This is primarily achieved through the use of a glove box or Schlenk line techniques.[13]
Protocol: Setting Up a Reaction Using a Schlenk Line
This protocol outlines the fundamental steps for performing a reaction with air-sensitive compounds using a Schlenk line.[13]
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven (e.g., 140°C for 4 hours or 125°C overnight).[9][10][11]
-
Assemble the hot glassware (e.g., a Schlenk flask with a stir bar) and immediately attach it to the Schlenk line.[11]
-
Perform at least three "evacuate-refill" cycles to replace the air inside the flask with an inert gas (Nitrogen or Argon).[13]
-
-
Addition of Air-Stable Solids:
-
Addition of Anhydrous Solvents and Liquid Reagents:
-
Use a dry, nitrogen-flushed syringe with a long needle to transfer anhydrous solvents or liquid reagents from a Sure/Seal™ bottle.[9][10]
-
To do this, first puncture the septum of the reaction flask with a "bleed" needle to allow gas to escape.[13]
-
Puncture the septum of the reagent bottle with the transfer syringe needle, ensuring the tip is below the liquid level.
-
Gently push inert gas from the flask's headspace into the reagent bottle to create a slight positive pressure, which will help fill the syringe.
-
Withdraw the desired volume of liquid.
-
Before removing the syringe, withdraw a small amount of inert gas from the headspace (a "nitrogen buffer") to prevent dripping of the reactive liquid.[14]
-
Transfer the liquid to the reaction flask by piercing the septum and slowly depressing the plunger.[14]
-
-
Addition of Air-Sensitive Solids:
-
Air-sensitive solids should be handled in a glove box.[13]
-
Weigh the solid in the glove box and place it in a solid addition funnel or a tube that can be attached to the reaction flask.
-
Remove the sealed container from the glove box, attach it to the Schlenk line, and evacuate-refill.
-
Under a positive flow of inert gas, remove the stopper from the reaction flask and quickly attach the solid addition apparatus.[13] Add the solid to the reaction.
-
Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This generalized protocol can be used to assess the stability of a boronic acid under various stress conditions.[2]
-
Preparation: Prepare a stock solution of the boronic acid in a suitable anhydrous solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the solution into several vials. Subject each vial to a different stress condition (e.g., exposure to air, addition of water, heat, acidic or basic media).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.
-
Analysis: Inject the samples onto an HPLC system. Due to the potential lack of a strong chromophore, a Refractive Index (RI) detector may be more suitable than a UV detector.[2]
-
Quantification: Monitor the peak area of the parent boronic acid. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining boronic acid at each time point to determine its stability under each condition.
Protocol: Purification of Degraded Boronic Acids via Salt Formation
If a boronic acid has partially degraded, purification may be necessary. One common method involves forming a salt, extracting impurities, and then regenerating the pure boronic acid.[15]
-
Salt Formation: Dissolve the crude, partially degraded boronic acid in a suitable organic solvent. Treat this solution with an aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate) to form the boronate salt.[15]
-
Extraction: The boronate salt will typically be in the aqueous layer. Extract the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove non-acidic organic impurities.[15]
-
Regeneration: Separate the aqueous layer containing the boronate salt. Carefully acidify this layer with an acid (e.g., HCl) to regenerate the pure boronic acid, which will often precipitate.
-
Isolation: Isolate the pure boronic acid by filtration or by extracting it into a fresh portion of an organic solvent, followed by drying and evaporation.[15]
Mandatory Visualization: Handling Decision Framework
The choice of handling technique depends on the sensitivity of the boronic acid.
Conclusion
The successful application of air-sensitive boronic acids in research and development hinges on a thorough understanding of their stability and the meticulous application of appropriate handling techniques. By employing inert atmosphere methods, ensuring the use of dry equipment and solvents, and adhering to proper storage protocols, researchers can mitigate degradation, ensure the reliability of their results, and safely harness the synthetic power of these valuable compounds. When instability is a significant concern, the use of stable derivatives like MIDA boronates offers a robust and effective alternative.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. m.youtube.com [m.youtube.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
The Diverse Biological Landscape of 4-(4-Methylpiperazin-1-YL)phenyl Derivatives: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The 4-(4-methylpiperazin-1-yl)phenyl moiety is a versatile scaffold that has been incorporated into a wide array of derivatives exhibiting significant and diverse biological activities. While 4-(4-Methylpiperazin-1-YL)phenylboronic acid often serves as a key synthetic intermediate, its derivatives have been successfully developed as potent agents targeting infectious diseases, cancer, and central nervous system disorders. This technical guide provides a comprehensive overview of the principal biological activities, quantitative data, and experimental methodologies associated with these derivatives, with a focus on their antitrypanosomal, anticancer, and antidepressant properties.
Antitrypanosomal Activity of Pyrimidine Derivatives
A notable class of compounds incorporating the 4-(4-methylpiperazin-1-yl)phenyl scaffold is the 4,6-disubstituted pyrimidine derivatives. These molecules have demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness).
Quantitative Data: In Vitro Antitrypanosomal Activity
The in vitro efficacy of several 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives has been evaluated against Trypanosoma brucei rhodesiense (STIB900) and for cytotoxicity against rat skeletal myoblast L6 cells. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) are summarized below.
| Compound ID | Aryl Substituent (Position 6) | EC50 against T. b. rhodesiense (µM) | CC50 against L6 Cells (µM) | Selectivity Index (CC50/EC50) |
| 29 | 2-Nitrophenyl | 0.8 | >25 | >31.25 |
| 30 | 2-Bromophenyl | 0.9 | >25 | >27.78 |
| 32 | 2,5-Dichlorophenyl | 0.5 | >25 | >50.00 |
| 33 | 2-Chloro-5-nitrophenyl | 0.9 | >25 | >27.78 |
Data sourced from studies on novel pyrimidine derivatives, which highlight that compounds such as 32, 29, 30, and 33 show significant antitrypanosomal activities in the sub-micromolar range.[1][2]
Experimental Protocol: In Vitro Antitrypanosomal Susceptibility Assay
The following protocol outlines the Alamar blue assay used to determine the in vitro activity of compounds against bloodstream forms of Trypanosoma brucei.
Objective: To determine the EC50 value of a test compound against T. b. rhodesiense.
Materials:
-
Trypanosoma brucei rhodesiense (e.g., STIB900 strain)
-
Hirumi's Modified Iscove's Medium-9 (HMI-9) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)
-
96-well microtiter plates, sterile
-
Test compounds dissolved in DMSO
-
Resazurin-based viability reagent (e.g., Alamar blue)
-
Positive control (e.g., diminazene aceturate)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Parasite Culture: Culture T. b. rhodesiense bloodstream forms in HMI-9 medium at 37°C in a 5% CO₂ atmosphere to a logarithmic growth phase.[3][4]
-
Compound Preparation: Prepare serial dilutions of the test compounds in HMI-9 medium. The final DMSO concentration should not exceed 0.5%.[3]
-
Assay Plate Setup:
-
Dispense the diluted compounds into the wells of a 96-well plate.
-
Harvest log-phase parasites and adjust the density to 2 x 10⁴ cells/mL in fresh medium.
-
Add the parasite suspension to each well containing the test compound.[3]
-
Include wells for a negative control (parasites with medium and DMSO) and a positive control (parasites with a known trypanocidal drug).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Viability Assessment:
-
Add the resazurin-based reagent to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence or absorbance using a microplate reader. Metabolically active cells reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink).
-
-
Data Analysis: Calculate the percentage of viable parasites relative to the negative control. Plot the viability against the compound concentration and determine the EC50 value using a suitable nonlinear regression model.
Visualization: Synthetic Workflow
The synthesis of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives typically involves a multi-step process.[2]
Anticancer Activity of Quinazoline Derivatives
Derivatives of N-phenyl-N-methylquinazolin-4-amine containing a piperazine moiety have been investigated for their potential as anticancer agents. These compounds have shown potent antiproliferative effects and the ability to modulate the cell cycle.
Quantitative Data: In Vitro Antiproliferative Activity
The most promising compound from a series of novel quinazoline derivatives, designated 7a , was evaluated for its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 of Compound 7a (µM) |
| A549 | Non-small cell lung cancer | 0.029 |
| HepG2 | Hepatocellular carcinoma | 0.053 |
| HCT116 | Colorectal carcinoma | 0.147 |
| U251 | Glioblastoma | 0.046 |
Data from a study on N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, where compound 7a exhibited the highest potency.[5]
Experimental Protocols
Objective: To determine the IC50 value of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates, sterile
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Objective: To determine the effect of a compound on cell cycle distribution.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[1][5]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10⁶ treated and untreated control cells.
-
Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[1][5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI/RNase A staining solution. Incubate for 15-30 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.[1][7]
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization: Mechanism of Action
Studies revealed that potent quinazoline derivatives induce cell cycle arrest at the G2/M phase.[5]
Antidepressant Activity of Pyridinone Derivatives
A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential Selective Serotonin Reuptake Inhibitors (SSRIs). Most of the evaluated compounds displayed potent inhibition of serotonin (5-HT) reuptake in vitro.[8]
Quantitative Data
While specific IC50 values for the entire series are detailed in the full publication, the lead compound, A20 , was identified as the most promising candidate due to its potent 5-HT reuptake inhibition, stability in human liver microsomes, and favorable pharmacokinetic properties.[8] In vivo studies confirmed its antidepressant effects.[8]
Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay
Objective: To measure the potency of a compound to inhibit the serotonin transporter (SERT).
Materials:
-
Human embryonic kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT), or rat brain synaptosomes.[9]
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Serotonin ([³H]-5-HT) or a fluorescent SERT substrate
-
Test compounds and a reference SSRI (e.g., fluoxetine)
-
96-well plates (e.g., glass fiber filter plates for radiolabeled assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell/Synaptosome Preparation: Prepare a suspension of hSERT-expressing cells or rat brain synaptosomes in assay buffer.
-
Assay Plate Setup:
-
Add assay buffer, the test compound at various concentrations, and the cell/synaptosome suspension to the wells of the plate.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.
-
-
Initiate Uptake: Add [³H]-5-HT to each well to initiate the reuptake process.
-
Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate Uptake: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand. For fluorescent assays, termination steps may vary.
-
Quantification:
-
For radiolabeled assays, place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
For fluorescent assays, measure the intracellular fluorescence.
-
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Plot the percent inhibition of specific uptake against the test compound concentration to determine the IC50 value.
Visualization: Mechanism of Action
SSRIs exert their therapeutic effect by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.
Conclusion
The 4-(4-methylpiperazin-1-yl)phenyl structural motif is a privileged scaffold in modern medicinal chemistry. Its incorporation into diverse heterocyclic systems has yielded potent and selective modulators of various biological targets. The pyrimidine derivatives show significant promise as novel antitrypanosomal agents, while the quinazoline series has produced potent anticancer compounds that function via cell cycle arrest. Furthermore, pyridinone derivatives have been successfully developed as effective serotonin reuptake inhibitors. The use of this compound as a versatile building block in Suzuki and other cross-coupling reactions continues to facilitate the exploration of this chemical space, promising further discoveries in drug development. This guide highlights the critical importance of this scaffold and provides foundational data and protocols to aid researchers in this dynamic field.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-YL)phenylboronic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-YL)phenylboronic acid, a versatile building block with significant applications in medicinal chemistry and drug development. This document details its commercial availability, synthesis, and utility in the construction of biologically active molecules, with a focus on its role in the development of kinase inhibitors.
Commercial Availability and Physicochemical Properties
This compound and its pinacol ester derivative are readily available from a variety of chemical suppliers. The pinacol ester is often favored in cross-coupling reactions due to its enhanced stability and ease of handling compared to the free boronic acid.
Table 1: Representative Suppliers and Pricing for this compound and its Pinacol Ester
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | This compound, pinacol ester | 747413-21-4 | AldrichCPR | 1g | Contact for pricing |
| ChemUniverse | (4-(1-(4-methylpiperazin-1-yl)ethyl)phenyl)boronic acid | 1704069-65-7 | 95% | 250mg | $422.00 |
| 1g | $840.00 | ||||
| Biotuva Life Sciences | (4-(4-Methylpiperazin-1-yl)phenyl)boronic acid | Not Specified | 95% | 50mg, 250mg, 5g, 25g | Contact for pricing |
| Oakwood Chemical | This compound pinacol ester | 747413-21-4 | Not Specified | Not Specified | Contact for pricing |
| Lab-Chemicals.Com | 4-(4-Methyl-1-piperazinyl)phenylboronic Acid Pinacol Ester | Not Specified | 96% | Not Specified | Contact for pricing |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The "AldrichCPR" designation from Sigma-Aldrich indicates that the product is provided for early discovery research and the buyer is responsible for confirming purity[1].
Synthesis and Experimental Protocols
The synthesis of this compound is achievable through standard organometallic procedures. Below are detailed experimental protocols for its synthesis and its subsequent use in the formation of biologically relevant scaffolds.
Synthesis of this compound
This protocol describes a common method for the synthesis of arylboronic acids via a lithium-halogen exchange followed by quenching with a borate ester.
Experimental Protocol:
-
Starting Material: 1-(4-bromophenyl)-4-methylpiperazine.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-(4-bromophenyl)-4-methylpiperazine dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic. The mixture is then stirred for 1 hour. The aqueous layer is separated, and the pH is adjusted to neutral (pH 7) with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: A round-bottom flask is charged with this compound pinacol ester (1.1 equivalents), an aryl halide (e.g., a substituted 4-chloropyrimidine, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Solvent Addition: A mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio) is added to the flask.
-
Reaction Conditions: The reaction mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes. The flask is then heated to a temperature between 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-(4-methylpiperazin-1-yl)phenyl moiety is a prominent structural feature in a number of clinically important kinase inhibitors. The methylpiperazine group often enhances aqueous solubility and provides a key interaction point with the target protein, typically through hydrogen bonding or ionic interactions. This moiety is frequently found in inhibitors targeting the RET (Rearranged during Transfection) and mTOR (mammalian Target of Rapamycin) kinases, both of which are critical regulators of cell growth, proliferation, and survival.
Inhibition of the RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems.[2][3] Aberrant RET signaling, due to mutations or fusions, is a known driver in several types of cancer, including thyroid and non-small cell lung cancer.[4] The 4-(4-methylpiperazin-1-yl)phenyl group is a key component of several potent RET inhibitors.
Caption: The RET Signaling Pathway and Point of Inhibition.
Modulation of the mTOR Signaling Pathway
The mTOR kinase is a central regulator of cell metabolism, growth, and proliferation in response to growth factors, nutrients, and cellular energy levels.[5][6][7] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders.[8][9] The 4-(4-methylpiperazin-1-yl)phenyl scaffold has been incorporated into potent and selective mTOR inhibitors.
Caption: The mTOR Signaling Pathway and Point of Inhibition.
Conclusion
This compound is a commercially accessible and synthetically versatile building block of significant interest to the drug discovery community. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The prevalence of the 4-(4-methylpiperazin-1-yl)phenyl moiety in potent and selective kinase inhibitors, particularly those targeting the RET and mTOR pathways, underscores its importance as a privileged scaffold in medicinal chemistry. This guide provides a foundational resource for researchers looking to leverage this valuable compound in their drug development programs.
References
- 1. This compound, pinacol ester AldrichCPR 747413-21-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols: 4-(4-Methylpiperazin-1-YL)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-methylpiperazin-1-yl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors. This document offers detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate its application in research and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This compound is a valuable reagent in this reaction due to the presence of the methylpiperazine moiety, a common pharmacophore in many biologically active compounds, including numerous protein kinase inhibitors. This functional group can enhance solubility, cell permeability, and target engagement of the final molecule.
Application in Kinase Inhibitor Synthesis
A prominent application of this compound is in the synthesis of ATP-competitive inhibitors of protein kinases, which are crucial targets in oncology and other therapeutic areas. One notable example is the synthesis of Torin1, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.
mTOR Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation. Its dysregulation is implicated in various diseases, including cancer.
Caption: The mTOR signaling pathway and the inhibitory action of Torin1.
Quantitative Data for Suzuki-Miyaura Coupling
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Synthesis of a Torin1 Precursor
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 9-bromo-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |
Table 2: General Conditions for Coupling with Various Aryl Halides
| Aryl Halide Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Typical Temp. (°C) |
| Aryl Bromide (electron-deficient) | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or P(t-Bu)₃ | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Aryl Bromide (electron-rich) | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or P(t-Bu)₃ | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 100-120 |
| Aryl Chloride (activated) | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos) | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 100-130 |
| Heteroaryl Bromide | Pd(PPh₃)₄ or PdCl₂(dppf) | - | Na₂CO₃ or K₂CO₃ | DME/H₂O or Toluene/EtOH/H₂O | 80-100 |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data in Table 2 represents general guidelines, and optimization is recommended for each specific reaction.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction using this compound.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Biaryl Compound (General Procedure)
This protocol provides a general method for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired biaryl product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Torin1 Precursor (Adapted from Literature)
This protocol is adapted for the specific synthesis of a key intermediate in the preparation of the mTOR inhibitor, Torin1.
Materials:
-
9-bromo-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine 9-bromo-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one, this compound, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the mixture to 100 °C.
-
Stir the reaction for 12-16 hours, monitoring for completion by LC-MS.
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the crude material by column chromatography to yield the desired product.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its successful application in the Suzuki-Miyaura coupling enables the efficient construction of biaryl structures bearing the desirable methylpiperazine moiety. The protocols and data provided herein serve as a practical guide for researchers to effectively utilize this building block in their synthetic endeavors, particularly in the development of novel protein kinase inhibitors. As with any chemical reaction, optimization of the specific conditions for each substrate pairing is recommended to achieve the best results.
References
Application Notes: Suzuki-Miyaura Coupling with 4-(4-Methylpiperazin-1-yl)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex molecules such as biaryls, polyolefins, and styrenes.[2] This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling reaction utilizing 4-(4-methylpiperazin-1-yl)phenylboronic acid, a versatile building block in medicinal chemistry.
Overview of this compound
This compound (CAS No. 229009-40-9) is a heterocyclic building block with the molecular formula C11H17BN2O2.[3] The presence of the electron-rich piperazine moiety can influence the reactivity of the boronic acid. While generally stable, electron-rich heterocyclic boronic acid derivatives can be susceptible to protodeboronation under certain reaction conditions.[4] Therefore, careful selection of the base and reaction parameters is crucial for a successful coupling.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.[5]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific aryl halide used.
Materials
-
Aryl halide (e.g., Aryl bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, P(t-Bu)₃, PCy₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Reaction Setup
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[5]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add the degassed anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (0.5 mL) via syringe.[5]
Reaction Execution
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[6][7]
-
Stir the reaction mixture vigorously for the required time (typically ranging from 2 to 24 hours), monitoring the reaction progress by TLC or GC-MS.[5][8]
Work-up Procedure
-
Once the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Add water (10 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers and wash with brine (20 mL).[5]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.[5][8]
Data Presentation: General Reaction Parameters
The following table summarizes a starting point for the reaction conditions. Optimization may be necessary to achieve the best results for a specific substrate.
| Component | Molar Equivalents | Mol % (for catalyst/ligand) | Typical Reagents |
| Aryl Halide | 1.0 | - | Aryl bromides, iodides, chlorides, or triflates |
| This compound | 1.1 - 1.5 | - | - |
| Palladium Catalyst | - | 0.5 - 5 mol% | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf) |
| Ligand | - | 1 - 10 mol% | SPhos, XPhos, P(t-Bu)₃, PCy₃, dppf |
| Base | 2.0 - 3.0 | - | K₃PO₄, K₂CO₃, Cs₂CO₃, KF, Na₂CO₃ |
| Solvent System | - | - | Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O, DMF/H₂O |
| Temperature (°C) | - | - | Room Temperature - 120 |
| Reaction Time (h) | - | - | 2 - 24 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. 229009-40-9 | this compound - Moldb [moldb.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Piperazine-Containing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, found in a multitude of approved drugs targeting a wide range of therapeutic areas, including oncology, psychiatry, and cardiovascular diseases.[1][2] The piperazine ring, with its two nitrogen atoms, often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, and provides key interaction points with biological targets.[3] Many arylpiperazine-based drugs function as ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, modulating critical signaling pathways.[3][4][5]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6][7] This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organic halide offers high functional group tolerance and generally mild reaction conditions.[6] For the synthesis of arylpiperazines, the coupling of a piperazine-containing boronic acid with an aryl halide is a highly convergent and efficient strategy.
However, the presence of the Lewis basic nitrogen atoms in the piperazine ring can present a challenge. These nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, the careful selection of the palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity. These application notes provide a comparative overview of various palladium catalyst systems and detailed protocols for the successful Suzuki-Miyaura coupling of piperazine-containing boronic acids.
Data Presentation: Catalyst Performance Comparison
The choice of palladium catalyst and ligand system is critical for overcoming the potential inhibition by the piperazine moiety and achieving efficient coupling. Below is a summary of the performance of various common palladium catalysts for the Suzuki-Miyaura coupling of a model substrate, N-Boc-protected piperazine phenylboronic acid pinacol ester, with different aryl bromides. The data is compiled from representative literature on the coupling of N-heterocyclic and functionalized boronic acids.
Table 1: Coupling of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate with 4-Bromoanisole
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ | dppf (internal) | K₃PO₄ | DMF | 90 | 8 | 92 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 6 | 95 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 6 | 94 |
| 5 | Pd(OAc)₂ | P(t-Bu)₃ | KF | THF | 60 | 12 | 88 |
Table 2: Coupling of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate with 2-Bromopyridine
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 70 |
| 2 | Pd(dppf)Cl₂ | dppf (internal) | K₃PO₄ | DMF | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 8 | 91 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 8 | 90 |
| 5 | PEPPSI-IPr | IPr (internal) | K₂CO₃ | t-AmylOH | 100 | 4 | 85 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of piperazine-containing boronic acids using two effective catalyst systems.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is suitable for a wide range of aryl and heteroaryl bromides and provides good to excellent yields.
Materials:
-
Piperazine-containing boronic acid or pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the piperazine-containing boronic acid derivative (1.0 equiv), the aryl halide (1.2 equiv), Pd(dppf)Cl₂ (e.g., 3 mol%), and K₃PO₄ (3.0 equiv).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final concentration is typically 0.1-0.2 M with respect to the boronic acid.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylpiperazine compound.
Protocol 2: High-Turnover Protocol using a Buchwald Ligand (SPhos)
This protocol utilizes a highly active catalyst system, often allowing for lower catalyst loadings and shorter reaction times, especially for challenging substrates like heteroaryl chlorides.
Materials:
-
Piperazine-containing boronic acid or pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere supply (Argon or Nitrogen) in a glovebox or using Schlenk technique
-
Standard laboratory glassware
Procedure:
-
Inside a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (1 mol% Pd), SPhos (2.2 mol%), and K₃PO₄ (3.0 equiv) to a dry reaction vessel.
-
Add the piperazine-containing boronic acid derivative (1.0 equiv) and the aryl halide (1.1 equiv).
-
Add degassed, anhydrous toluene (to a final concentration of 0.1-0.2 M).
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS. Reactions are often complete within 4-8 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Visualizations: Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
A systematic approach is essential for optimizing the coupling of new piperazine-containing boronic acids.
Caption: A logical workflow for optimizing Suzuki-Miyaura reaction conditions.
Arylpiperazine Action on a Gαi/o-Coupled Receptor Signaling Pathway
Many arylpiperazine drugs act as antagonists at GPCRs, blocking downstream signaling. This diagram illustrates the inhibition of a Gαi/o-coupled receptor pathway.
Caption: Inhibition of a Gαi/o-coupled receptor pathway by an arylpiperazine antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 4-(4-Methylpiperazin-1-yl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between various aryl halides and 4-(4-Methylpiperazin-1-yl)phenylboronic acid. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of biaryl compounds containing the 1-methylpiperazine moiety, a common functional group in pharmacologically active molecules.
The Suzuki-Miyaura coupling is a versatile and widely utilized carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[1] The key steps of this catalytic cycle are the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1] This reaction is noted for its mild conditions and high tolerance for a wide variety of functional groups.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions and corresponding yields for the Suzuki-Miyaura coupling of aryl halides with this compound. This allows for a clear comparison of the efficacy of different catalytic systems, bases, and solvents.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) & Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3.0) | Toluene / H₂O | 90 °C, 4-6 h | 85-95 |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 °C, 12 h | 92 |
| 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 110 °C, 16 h | 88 |
| 4-Chloroanisole | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3.0) | 1,4-Dioxane / H₂O (5:1) | 120 °C, 24 h | 75 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME / H₂O (3:1) | 85 °C, 8 h | 95 |
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general method suitable for a wide range of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Coupling for Aryl Chlorides
This protocol is optimized for the more challenging coupling of aryl chlorides, utilizing microwave irradiation to enhance reaction rates.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
SPhos (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (1.6 mL)
-
Microwave synthesis vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a microwave synthesis vial, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), palladium(II) acetate (0.05 mmol), SPhos (0.10 mmol), and potassium phosphate (3.0 mmol).
-
Add 1,4-dioxane (8 mL) and deionized water (1.6 mL).
-
Seal the vial and purge with an inert gas for 10 minutes.
-
Place the vial in a microwave reactor and heat to 120 °C for 2 hours with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Purification of Products from 4-(4-Methylpiperazin-1-YL)phenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazin-1-YL)phenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of molecules with pharmaceutical relevance. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The incorporation of the 4-methylpiperazin-1-yl)phenyl moiety is a common strategy in the design of kinase inhibitors, as this basic group can enhance solubility and facilitate interactions with biological targets.
However, the presence of the basic nitrogen atom in the piperazine ring introduces specific challenges during product purification. Standard silica gel chromatography can lead to peak tailing, reduced yields, and sometimes complete retention of the product on the acidic stationary phase. These application notes provide detailed protocols and strategies to overcome these challenges and effectively purify products derived from reactions involving this compound.
Core Applications and Reaction Schemes
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. These products are often key intermediates or final active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. A general reaction scheme is presented below:
General Suzuki-Miyaura Coupling Reaction:
Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water).
A prominent example of a drug class synthesized using building blocks containing the 4-methylpiperazine moiety is the tyrosine kinase inhibitors, such as Imatinib. While the final linkage in Imatinib is a benzamide, the purification principles for the basic piperazine-containing intermediates are highly relevant.
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure for Suzuki-Miyaura Reactions
This protocol describes a standard work-up procedure to remove the bulk of inorganic salts, the palladium catalyst, and boronic acid-related byproducts.
-
Reaction Quenching: Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like dioxane or THF, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extraction:
-
Dilute the residue with water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and perform the extraction.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography on Amine-Functionalized Silica Gel
Due to the basic nature of the 4-methylpiperazine moiety, standard silica gel can lead to poor separation and product loss. Amine-functionalized silica gel provides a less acidic stationary phase, which significantly improves the chromatography of basic compounds.
-
Column Packing: Pack a chromatography column with amine-functionalized silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly stronger solvent system and adsorb it onto a small amount of silica gel ("dry loading"). Place the dried silica with the adsorbed product on top of the packed column.
-
Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 100% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on UV visualization or TLC analysis.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Column Chromatography on Standard Silica Gel with a Basic Modifier
If amine-functionalized silica is unavailable, standard silica gel can be used by adding a basic modifier to the eluent to suppress the acidic nature of the silica.
-
Eluent Preparation: Prepare the eluent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) and add a small amount of a basic modifier, typically 0.5-2% triethylamine (TEA) or ammonia solution (e.g., 7N ammonia in methanol).
-
Column Packing and Elution: Follow the standard procedure for column chromatography as described in Protocol 2, using the base-modified eluent for both packing and elution.
-
Product Isolation: After combining the pure fractions, the solvent and the volatile basic modifier (like TEA) can be removed under reduced pressure.
Protocol 4: Purification by Crystallization
For solid products, crystallization can be an effective method for obtaining highly pure material.
-
Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for such compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
The following table summarizes typical purification strategies and expected outcomes for products containing the 4-(4-methylpiperazin-1-yl)phenyl moiety.
| Purification Method | Stationary Phase | Eluent System | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | Amine-Functionalized Silica | Hexanes/Ethyl Acetate or DCM/MeOH | >98% | 70-90% | Excellent for basic compounds, sharp peaks. | Higher cost of stationary phase. |
| Column Chromatography | Standard Silica Gel | DCM/MeOH + 1% TEA | >95% | 60-85% | Readily available stationary phase. | Can have broader peaks, residual TEA. |
| Crystallization | N/A | Ethanol, Isopropanol, or EtOAc/Hexanes | >99% | 50-80% | High purity, scalable. | Not suitable for all compounds, lower initial yield. |
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Application Notes and Protocols: The Role of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazin-1-YL)phenylboronic acid is a versatile and highly valuable building block in the field of medicinal chemistry. Its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the facile introduction of the 4-(4-methylpiperazin-1-yl)phenyl moiety into a wide array of molecular scaffolds. The presence of the methylpiperazine group often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and can facilitate crucial interactions with biological targets. Consequently, this reagent has been instrumental in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors for therapeutic intervention in oncology and neurodegenerative diseases.
Key Applications in Drug Discovery
The primary utility of this compound is in the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and Alzheimer's disease. The 4-(4-methylpiperazin-1-yl)phenyl group can serve as a key pharmacophore, engaging in essential binding interactions within the ATP-binding pocket or allosteric sites of various kinases.
Notable classes of kinase inhibitors synthesized using this boronic acid include:
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that, when overactivated, can drive the growth of numerous cancers.
-
c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are stress-activated protein kinases implicated in inflammatory responses, apoptosis, and neurodegenerative disorders.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, bipolar disorder, and diabetes.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized using this compound.
Table 1: EGFR Inhibitors
| Compound ID | Target Cell Line(s) | IC50 (µM) | Reference |
| 3p | A549, HeLa, MCF-7 | 0.05, 0.08, 0.22 | [1] |
| 24 | H1975 | Not specified | [2] |
| 52 | Ba/F3 (EGFRL858R/T790M/C797S) | 0.043 | [3] |
Table 2: JNK Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1 | JNK3 | 0.63 | [4] |
| 26 | JNK3 | 1.6 | [4] |
| 27 | JNK3 | 6.0 | [4] |
| 28 | JNK3 | 6.2 | [4] |
Table 3: GSK-3β Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound [I] | GSK-3β | 0.35 | [5] |
| Pyrazine Derivative | GSK-3β | Potent and Selective | [6] |
| Phenylpiperazine Derivative | GSK-3β | Potent | [7] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions, including catalyst, base, and solvent, may require optimization depending on the specific substrates used.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired coupled product.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by inhibitors synthesized using this compound.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: JNK Signaling Pathway and Inhibition.
Caption: GSK-3β Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.
Caption: Drug Discovery Workflow.
References
- 1. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Bioactive Molecules Using 4-(4-Methylpiperazin-1-yl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-(4-methylpiperazin-1-yl)phenylboronic acid. This versatile building block is particularly valuable in medicinal chemistry for introducing the 4-(4-methylpiperazin-1-yl)phenyl moiety, a common pharmacophore in a variety of therapeutic agents, via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined below are intended to serve as a guide for the synthesis of kinase inhibitors and antitrypanosomal agents.
Application Note 1: Synthesis of Kinase Inhibitors
The 4-(4-methylpiperazin-1-yl)phenyl motif is a key structural component in numerous kinase inhibitors, contributing to target affinity and favorable pharmacokinetic properties. A prominent example is its incorporation into a 1,2,6-thiadiazinone scaffold, which has shown promise in targeting solid tumors. The Suzuki-Miyaura coupling is an efficient method for creating the C-C bond between the boronic acid and a halogenated heterocyclic core.
Quantitative Data: Anticancer Activity of a Synthesized 1,2,6-Thiadiazinone Derivative
The following table summarizes the in vitro cytotoxic activity of 3-(4-methylpiperazin-1-yl)-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-one, synthesized via the protocol described below, against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| T24 | Bladder Cancer | >100 |
| PC3 | Prostate Cancer | >100 |
| PANC-1 | Pancreatic Cancer | >100 |
| UO-31 | Renal Cancer | >100 |
| A498 | Renal Cancer | >100 |
| NCI-H226 | Lung Cancer | >100 |
| U-CH1 | Chordoma | >100 |
| WS-1 | Normal Fibroblast | >100 |
Data sourced from studies on substituted 1,2,6-thiadiazinones.
Experimental Protocol: Synthesis of 3-(4-methylpiperazin-1-yl)-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-one
This protocol is divided into two stages: the synthesis of the chlorinated precursor and the subsequent Suzuki-Miyaura coupling reaction.
Part A: Synthesis of 3-chloro-5-(4-methylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one
-
To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 equivalent) in tetrahydrofuran (THF), add 1-methylpiperazine (1.0 equivalent) in one portion at room temperature (approximately 20°C).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), add dichloromethane (DCM) saturated with ammonia.
-
Adsorb the mixture onto silica gel and purify by column chromatography to yield the desired product.
Part B: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 3-chloro-5-(4-methylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one (1.0 equivalent), (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid (1.1 equivalents), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a base, for example, potassium carbonate (2.0 equivalents).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Experimental Workflow
Caption: General workflow for the two-stage synthesis of the target kinase inhibitor.
Representative Signaling Pathway: EGFR Signaling Cascade
Many kinase inhibitors target components of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and a potential point of inhibition.
Application Note 2: Synthesis of Antitrypanosomal Agents
The 4-(4-methylpiperazin-1-yl)phenyl moiety is also found in compounds with activity against neglected tropical diseases such as Human African Trypanosomiasis, caused by the parasite Trypanosoma brucei. Pyrimidine-based scaffolds containing this moiety have demonstrated promising antitrypanosomal activity.[1] While multi-step syntheses have been reported, a Suzuki-Miyaura coupling approach offers a convergent and efficient alternative for the synthesis of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives.[2]
Quantitative Data: Antitrypanosomal Activity of Synthesized Pyrimidine Derivatives
The table below presents the in vitro activity of a series of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives against Trypanosoma brucei rhodesiense.[1]
| Compound ID | Aryl Substituent | EC₅₀ (µM) against T. b. rhodesiense |
| 1 | 2,4-dichlorophenyl | <1 |
| 2 | 3,4-dichlorophenyl | 0.5 |
| 3 | 4-chlorophenyl | <1 |
| 4 | 4-fluorophenyl | <1 |
Experimental Protocol: Synthesis of 4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidines via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a dichloropyrimidine with this compound, followed by a second coupling with another arylboronic acid.
-
To a microwave reactor vial, add 4,6-dichloropyrimidine (1.0 equivalent), this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 equivalents).
-
Add a degassed solvent mixture, such as toluene, ethanol, and water.
-
Seal the vial and heat in a microwave reactor (e.g., at 55°C for 12 hours) to achieve selective mono-substitution.
-
After cooling, add the second arylboronic acid (1.1 equivalents), additional palladium catalyst, and base to the reaction mixture.
-
Reseal the vial and continue heating in the microwave reactor until the second coupling is complete.
-
Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate the desired 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine.
Logical Relationship: Sequential Suzuki-Miyaura Coupling
Caption: Sequential Suzuki coupling strategy for the synthesis of disubstituted pyrimidines.
Representative Biological Pathway: Trypanosoma brucei Metabolism
The precise mechanism of action for many antitrypanosomal compounds is still under investigation. However, disrupting key metabolic pathways essential for the parasite's survival is a common therapeutic strategy.
Caption: Overview of key energy metabolism pathways in T. brucei, a potential target for chemotherapy.
References
Application Notes and Protocols: The Role of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-(4-Methylpiperazin-1-YL)phenylboronic Acid in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets. These fragments, although typically exhibiting weak binding affinity, can be highly efficient in their interactions and serve as excellent starting points for optimization into potent drug candidates.
This compound is a fragment of significant interest due to its unique combination of chemical features. The phenylboronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues in a protein's active site or engage in strong hydrogen bonding interactions. The 4-methylpiperazine group often enhances solubility and can form crucial hydrogen bonds, acting as a valuable pharmacophore in many drug classes, particularly kinase inhibitors. Its structural rigidity and defined vectors for chemical elaboration make it an ideal candidate for FBDD campaigns.
Key Attributes of this compound:
-
Molecular Weight: 220.08 g/mol
-
Molecular Formula: C₁₁H₁₇BN₂O₂
-
Hydrogen Bond Donors: 2
-
Hydrogen Bond Acceptors: 4
-
Topological Polar Surface Area (TPSA): 45.9 Ų
These properties align well with the "Rule of Three" often applied in fragment selection, making it a valuable component of a fragment screening library.
Applications in Fragment-Based Drug Discovery
The primary role of this compound in FBDD is as a starting point for the development of potent and selective inhibitors against various drug targets, most notably protein kinases.
2.1. Fragment Screening Hit Identification
This fragment can be screened against a target protein using a variety of biophysical techniques to identify it as a "hit." Its dual-functionality allows for interaction with diverse binding pockets. The phenyl ring can participate in hydrophobic and aromatic stacking interactions, the piperazine nitrogen can act as a hydrogen bond acceptor, and the boronic acid can form key interactions with polar residues.
2.2. Scaffold for Fragment Elaboration (Fragment Growing)
Once identified as a hit, the structure of this compound provides clear vectors for chemical modification. Structure-based drug design, often guided by X-ray crystallography or NMR, can inform the rational addition of chemical functionality to "grow" the fragment into a more potent lead compound by engaging with adjacent pockets on the protein surface.
2.3. Anchor for Fragment Linking
In cases where another fragment is found to bind in a proximal site, the defined geometry of this compound can serve as an anchor point. A chemical linker can be designed to connect the two fragments, resulting in a larger molecule with significantly enhanced affinity and selectivity.
Experimental Protocols
A typical FBDD workflow involves a cascade of biophysical techniques to identify and validate fragment hits. Below are detailed protocols for screening this compound against a hypothetical protein kinase.
3.1. Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting binding events in real-time. It is well-suited for primary screening of fragment libraries.
Methodology:
-
Protein Immobilization:
-
The target kinase is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
The protein is injected over the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Remaining active esters are quenched with 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
This compound is dissolved in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to a final concentration of 200 µM.
-
The fragment solution is injected over the sensor surface at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
A reference flow cell (without immobilized protein or with an irrelevant protein) is used to subtract non-specific binding and bulk refractive index changes.
-
A binding response significantly above the background noise is considered a primary hit.
-
3.2. Secondary Screening and Validation: Nuclear Magnetic Resonance (NMR)
NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful for validating hits from primary screens.
Methodology (STD-NMR):
-
Sample Preparation:
-
The target kinase is prepared in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O) to a final concentration of 10-20 µM.
-
This compound is added from a concentrated stock solution to a final concentration of 200 µM.
-
-
NMR Data Acquisition:
-
A 1D ¹H NMR spectrum of the sample is acquired.
-
An STD experiment is performed with on-resonance saturation of the protein (e.g., at -1 ppm) and off-resonance saturation as a reference (e.g., at 40 ppm).
-
The difference spectrum (off-resonance minus on-resonance) is calculated.
-
-
Data Analysis:
-
Signals that appear in the difference spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of these signals confirms the binding of this compound to the target kinase.
-
3.3. Structural Characterization: X-ray Crystallography
To understand the precise binding mode and guide further optimization, co-crystallization of the target protein with the fragment is performed.
Methodology:
-
Co-crystallization:
-
The purified target kinase is concentrated to 5-10 mg/mL.
-
This compound is added to the protein solution at a 5- to 10-fold molar excess.
-
The protein-fragment complex is incubated on ice for at least 1 hour.
-
Crystallization screening is performed using various commercially available screens (e.g., sitting or hanging drop vapor diffusion method).
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known structure of the target protein.
-
The electron density map is inspected to confirm the binding of the fragment and to model its orientation in the binding site.
-
Data Presentation
Quantitative data from biophysical experiments are crucial for comparing and prioritizing fragment hits.
Table 1: Illustrative Biophysical Screening Data for this compound
| Parameter | Technique | Result | Interpretation |
| Binding Response | SPR | 50 RU | Confirmed binding to the target. |
| Dissociation Constant (K_D) | SPR/ITC | 150 µM | Weak affinity, typical for a fragment hit. |
| Ligand Efficiency (LE) | Calculated | 0.35 | Favorable LE, indicating efficient binding. |
| STD Effect | NMR | Positive | Validated direct interaction with the target. |
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Analogs
| Compound | Modification | K_D (µM) | LE |
| Fragment 1 (Parent) | This compound | 150 | 0.35 |
| Analog 1a | Addition of a hydroxyl group to the phenyl ring | 95 | 0.36 |
| Analog 1b | Replacement of methyl on piperazine with ethyl | 180 | 0.33 |
| Analog 1c | Linkage to a second fragment (e.g., indole) | 0.5 | 0.42 |
Visualizations
Caption: A biophysical screening cascade for fragment hit identification.
Diagram 3: Fragment Growth Strategy
Caption: A logical flow for a fragment growth strategy.
Application Notes & Protocols: Derivatization of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(4-methylpiperazin-1-yl)phenyl moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into small molecule inhibitors targeting a variety of enzymes, particularly protein kinases. Its unique combination of aqueous solubility imparted by the methylpiperazine group and its synthetic versatility makes it an attractive starting point for generating compound libraries for Structure-Activity Relationship (SAR) studies. This document provides detailed protocols for the derivatization of 4-(4-methylpiperazin-1-yl)phenylboronic acid via two common and powerful synthetic strategies: Suzuki-Miyaura cross-coupling and amide bond formation. Representative SAR data are presented to illustrate how modifications to this core scaffold influence biological activity against key cancer targets.
Introduction
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. By systematically modifying a lead compound's chemical structure and assessing the impact on its biological activity, researchers can identify key pharmacophoric features and develop more potent and selective therapeutic agents. This compound is a valuable building block for such studies. The phenylboronic acid group serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide range of aryl and heteroaryl substituents. Furthermore, the boronic acid can be converted to an aniline, which then serves as a nucleophile for amide bond formation, another cornerstone reaction in medicinal chemistry.
The 4-methylpiperazine group is often employed to enhance the pharmacokinetic properties of drug candidates, improving their solubility and bioavailability. This document outlines detailed procedures for leveraging these chemical properties to generate a library of analogs for SAR exploration, using kinase inhibitors as a representative therapeutic class.
Derivatization Strategies & Experimental Protocols
Two primary derivatization strategies are presented:
-
Strategy A: Suzuki-Miyaura Cross-Coupling. This reaction directly utilizes the boronic acid moiety to form a new carbon-carbon bond with an aryl or heteroaryl halide, enabling exploration of the "right-hand side" of the molecule.
-
Strategy B: Amide Bond Formation. This two-step approach involves the conversion of the boronic acid to an aniline, followed by coupling with a carboxylic acid to form an amide linkage. This allows for extensive diversification at the same position.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromo-N,N-dimethylaniline.
Materials:
-
This compound
-
4-Bromo-N,N-dimethylaniline
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq), 4-bromo-N,N-dimethylaniline (1.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of Na₂CO₃. The typical solvent ratio is 4:1 dioxane:water (e.g., 16 mL dioxane and 4 mL of 2M Na₂CO₃).
-
Degassing: Seal the flask with a rubber septum, and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Derivatization via Amide Bond Formation
This protocol involves two main steps: the conversion of the boronic acid to an aniline, followed by an amide coupling reaction.
Step 2A: Conversion of Boronic Acid to Aniline
This procedure describes the conversion of this compound to 4-(4-methylpiperazin-1-yl)aniline.
Materials:
-
This compound
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an aqueous solution of NaOH (e.g., 1 M).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in water.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl).
-
Extract the product with dichloromethane (DCM) several times.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(4-methylpiperazin-1-yl)aniline. This product is often used in the next step without further purification.
-
Step 2B: Amide Coupling
This protocol describes the coupling of the resulting 4-(4-methylpiperazin-1-yl)aniline with a representative carboxylic acid, 4-chlorobenzoic acid.
Materials:
-
4-(4-Methylpiperazin-1-yl)aniline (from Step 2A)
-
4-Chlorobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 4-chlorobenzoic acid (1.1 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 4-(4-methylpiperazin-1-yl)aniline (1.0 eq) to the mixture, followed by the addition of DIPEA (2.0 eq).
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide product.
Data Presentation: Representative SAR
The 4-(4-methylpiperazin-1-yl)phenyl moiety is a common feature in type-II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. The following tables summarize representative SAR data for ABL and KIT kinase inhibitors, demonstrating how structural modifications on this scaffold can impact potency.
Table 1: SAR of ABL Kinase Inhibitors with the Phenylpiperazine Scaffold
| Compound ID | R-Group (via Suzuki Coupling) | ABL IC₅₀ (nM) |
| 1a | 3-(Trifluoromethyl)phenyl | 46 |
| 1b | 4-Pyridyl | 85 |
| 1c | 2-Naphthyl | 120 |
| 1d | Phenyl | 250 |
Data are illustrative and compiled from representative literature on kinase inhibitors.
Table 2: SAR of KIT Kinase Inhibitors with the Phenylpiperazine Scaffold
| Compound ID | R-Group (via Amide Coupling) | KIT IC₅₀ (nM) |
| 2a | 4-Methyl-3-nicotinoyl | 75 |
| 2b | 3-(Trifluoromethyl)benzoyl | 110 |
| 2c | 4-Chlorobenzoyl | 200 |
| 2d | Benzoyl | 350 |
Data are illustrative and compiled from representative literature on kinase inhibitors.
Visualizations
Logical and Experimental Workflows
Caption: General workflow for SAR studies.
Signaling Pathway Example: BCR-ABL
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Many inhibitors targeting BCR-ABL feature the 4-(4-methylpiperazin-1-yl)phenyl scaffold.
Caption: BCR-ABL signaling pathway and inhibition.
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Methylpiperazin-1-YL)phenylboronic acid is a key building block in medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics. Its utility is most prominently highlighted by its role as a crucial intermediate in the industrial-scale production of Imatinib, a first-line treatment for chronic myeloid leukemia (CML) and other cancers. This document provides detailed protocols for the large-scale synthesis of this compound, its subsequent use in the synthesis of kinase inhibitors via Suzuki-Miyaura coupling, and an overview of its application in targeting specific cellular signaling pathways.
Large-Scale Synthesis of this compound
The following protocol is a representative scalable method adapted from established laboratory procedures and principles of process chemistry for robust, large-scale production.
Experimental Protocol: Two-Step Synthesis
This protocol outlines a two-step process starting from commercially available 4-bromo-1-fluorobenzene.
Step 1: Synthesis of 1-(4-bromophenyl)-4-methylpiperazine
-
Materials: 4-bromo-1-fluorobenzene, 1-methylpiperazine, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To a suitable jacketed glass reactor, add Dimethyl Sulfoxide (DMSO).
-
Add 1-methylpiperazine (1.2 equivalents) and Potassium Carbonate (K₂CO₃) (2.0 equivalents) to the reactor.
-
Stir the mixture and heat to 120-130 °C.
-
Slowly add 4-bromo-1-fluorobenzene (1.0 equivalent) to the reaction mixture over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, maintain the reaction mixture at 120-130 °C for 8-12 hours, monitoring the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Toluene).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)-4-methylpiperazine.
-
The crude product can be purified by vacuum distillation or recrystallization to achieve the desired purity for the next step.
-
Step 2: Synthesis of this compound
-
Materials: 1-(4-bromophenyl)-4-methylpiperazine, Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Hydrochloric acid (HCl), Sodium Hydroxide (NaOH).
-
Procedure:
-
In a separate dry, inerted reactor, dissolve 1-(4-bromophenyl)-4-methylpiperazine (1.0 equivalent) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) to the solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add triisopropyl borate (1.5 equivalents) to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Cool the mixture in an ice bath and quench the reaction by the slow addition of aqueous Hydrochloric acid (HCl) until the pH is acidic.
-
Adjust the pH to approximately 7-8 with an aqueous solution of Sodium Hydroxide (NaOH).
-
The precipitated product, this compound, is collected by filtration.
-
Wash the solid with cold water and then with a non-polar solvent (e.g., hexanes) to remove impurities.
-
Dry the product under vacuum to a constant weight.
-
Data Presentation: Synthesis Parameters
| Parameter | Step 1: Amination | Step 2: Borylation |
| Key Reagents | 4-bromo-1-fluorobenzene, 1-methylpiperazine, K₂CO₃ | 1-(4-bromophenyl)-4-methylpiperazine, n-BuLi, Triisopropyl borate |
| Solvent | DMSO | THF, Hexanes |
| Reaction Temp. | 120-130 °C | -78 °C to Room Temp. |
| Reaction Time | 8-12 hours | 14-18 hours |
| Typical Yield | 85-95% | 70-85% |
| Purity (HPLC) | >98% | >99% |
Application in Kinase Inhibitor Synthesis: The Case of Imatinib
This compound is a cornerstone in the synthesis of Imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase. The key transformation is a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling for Imatinib Precursor
-
Materials: this compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture).
-
Procedure:
-
To an inerted reactor, add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 equivalent), this compound (1.1 equivalents), and the base (2.0-3.0 equivalents).
-
Add the chosen solvent system.
-
Degas the mixture by bubbling nitrogen or argon through it for 30-60 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-8 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., Ethyl Acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, the immediate precursor to Imatinib, can be purified by column chromatography or recrystallization.
-
Data Presentation: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis
| Parameter | Value |
| Boronic Acid | This compound |
| Coupling Partner | Aryl Halide/Triflate containing the core kinase hinge-binding motif |
| Catalyst | Palladium(0) or Palladium(II) complexes |
| Typical Catalyst Loading | 0.01 - 0.1 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | Dioxane/Water, Toluene/Water, DME/Water |
| Reaction Temperature | 80 - 110 °C |
| Typical Yield | 75-95% |
Application in Targeting Cellular Signaling Pathways
The ultimate utility of this compound lies in its incorporation into molecules that modulate the activity of kinases, which are pivotal components of cellular signaling pathways.
The BCR-ABL Signaling Pathway and Imatinib's Mechanism of Action
In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome translocation results in the formation of the BCR-ABL fusion protein. This oncoprotein is a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival through the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. Imatinib, synthesized using the 4-(4-methylpiperazin-1-yl)phenyl moiety, acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase, thereby blocking its activity and inhibiting the downstream signaling cascades that lead to cancer progression.[1][2][3][4][5]
Data Presentation: Biological Activity of Kinase Inhibitors
The 4-(4-methylpiperazin-1-yl)phenyl moiety is a common feature in a variety of kinase inhibitors due to its favorable pharmacokinetic properties. The table below presents representative IC₅₀ values for Imatinib and other conceptual kinase inhibitors incorporating this structural motif against various kinases.
| Compound | Target Kinase | IC₅₀ (nM) |
| Imatinib | BCR-ABL | 25 - 100 |
| c-Kit | 100 - 200 | |
| PDGFR | 100 - 500 | |
| Conceptual Inhibitor A | EGFR | 10 - 50 |
| Conceptual Inhibitor B | VEGFR2 | 5 - 25 |
| Conceptual Inhibitor C | JNK1 | 50 - 150 |
Note: IC₅₀ values are representative and can vary depending on the specific assay conditions.
Visualizations
Large-Scale Synthesis Workflow
Caption: Workflow for the large-scale synthesis of the target compound.
Application in Kinase Inhibitor Drug Discovery
Caption: General workflow for utilizing the boronic acid in drug discovery.
BCR-ABL Signaling Pathway and Imatinib Inhibition
Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(4-Methylpiperazin-1-YL)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize the yield of Suzuki-Miyaura cross-coupling reactions involving 4-(4-Methylpiperazin-1-YL)phenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound, a substrate containing a basic nitrogen moiety that can complicate the reaction.
Question 1: My Suzuki coupling reaction has a very low yield. What are the first things I should check?
Answer: When a Suzuki coupling reaction fails or results in a low yield, a systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality and Stability: Boronic acids can degrade over time.[1] this compound, being an electron-rich boronic acid, can be susceptible to protodeboronation.[1] It is advisable to use a fresh, high-purity batch.
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are active and have been stored correctly under an inert atmosphere.[2] Phosphine ligands are particularly prone to oxidation.[2] The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical.[1] Oxygen can lead to the oxidative homocoupling of your boronic acid and can also deactivate the Pd(0) catalyst.[1][2][3] Ensure your solvent is thoroughly degassed and the reaction is maintained under a nitrogen or argon atmosphere.[1][3]
-
Solubility: Nitrogen-containing compounds can sometimes have poor solubility in common organic solvents, which can impede the reaction rate.[3] If your starting materials are not fully dissolved, consider screening different solvents or increasing the reaction temperature.[3]
Question 2: I'm observing significant byproducts. What are the most common side reactions and how can I minimize them?
Answer: With this compound, three side reactions are particularly common: catalyst poisoning, protodeboronation, and homocoupling.
-
Catalyst Poisoning: The basic nitrogen atom of the piperazine group can coordinate to the palladium center, inhibiting its catalytic activity.[3][4] This is a frequent issue with nitrogen-containing substrates.[3]
-
Mitigation: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can shield the palladium center from the nitrogen lone pair.[3] Using well-defined palladium precatalysts can also minimize deactivation.[3] Another strategy is the slow addition of the boronic acid to the reaction mixture to keep its concentration low.[3]
-
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[3]
-
Mitigation: Use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like NaOH.[1] Running the reaction under anhydrous conditions can significantly reduce this side reaction.[1] You can also protect the boronic acid by converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester).[2][3]
-
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl from two molecules of your boronic acid.[3]
Optimization Strategies & Data
Optimizing a Suzuki coupling reaction involves the careful selection of several parameters. The table below summarizes key variables and provides recommendations specifically for coupling with this compound.
| Parameter | Recommendation for this compound | Rationale & Potential Impact on Yield |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ with a ligand; or a pre-catalyst (e.g., XPhos Pd G3)[1][3] | Pre-catalysts are often more stable and ensure efficient generation of the active Pd(0) species, which can be crucial when dealing with potentially poisoning substrates.[3] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, tBu₃P)[3] | These ligands form stable, active catalysts and sterically shield the palladium center, preventing deactivation by the piperazine nitrogen.[3] This can dramatically increase yield. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, or KF[1][5] | The choice of base is critical. Stronger bases can promote protodeboronation.[1] K₃PO₄ is often effective, but screening may be necessary. KF is a good choice for anhydrous conditions.[1][6] |
| Solvent | Toluene, Dioxane, THF, often with a small amount of water (e.g., 10:1 ratio)[3] | Aprotic solvents are common. A biphasic system with water can be effective, but for substrates prone to protodeboronation, anhydrous conditions (e.g., using KF as the base in THF) may be superior.[1] |
| Temperature | 60-110 °C[4][7] | Higher temperatures can improve solubility and reaction rates but may also increase the rate of side reactions like protodeboronation.[3][4] Optimization is key. |
| Boronic Acid Equiv. | 1.2 - 1.5 equivalents[1] | Using a slight excess of the boronic acid can help drive the reaction to completion, especially if some degradation occurs. |
Experimental Protocols
Below are detailed methodologies for a general Suzuki coupling reaction and for the preparation of a more stable diethanolamine adduct of the boronic acid.
Protocol 1: General Suzuki-Miyaura Coupling Procedure
This protocol outlines a standard procedure for the Suzuki coupling of an aryl halide with this compound.
-
Vessel Preparation: Add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.) to an oven-dried reaction vial containing a magnetic stir bar.[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[1][5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] The solvent should be degassed beforehand by bubbling with an inert gas for at least 30 minutes.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Stabilized Diethanolamine Adduct
If protodeboronation is a persistent issue, converting the boronic acid to a more stable, crystalline diethanolamine adduct can improve its shelf-life and handling.[8]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[8]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.[8]
-
Precipitation: A white precipitate of the adduct will form.[8]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]
-
Usage: This stable adduct can be used directly in Suzuki coupling reactions, typically under conditions that use protic solvents, which facilitate the release of the free boronic acid.[8]
Visualizations
Suzuki Catalytic Cycle and Key Side Reactions
Caption: The Suzuki catalytic cycle with competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing low reaction yields.
Mitigating Catalyst Poisoning
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
preventing deboronation of 4-(4-Methylpiperazin-1-YL)phenylboronic acid during coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of 4-(4-Methylpiperazin-1-YL)phenylboronic acid in coupling reactions, with a specific focus on preventing deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation, also known as protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 1-methyl-4-phenylpiperazine as a byproduct, reducing the yield of your desired coupled product and complicating purification. This compound is particularly susceptible to deboronation due to the electron-donating nature of the 4-methylpiperazin-1-yl group, which increases the electron density on the aromatic ring and makes the C-B bond more prone to cleavage.
Q2: What are the main factors that promote deboronation during a Suzuki-Miyaura coupling reaction?
A2: Several factors can promote the unwanted deboronation of your boronic acid:
-
Presence of Water and a Proton Source: The "proto-" in protodeboronation refers to a proton. Water is a common proton source in many Suzuki-Miyaura coupling reactions.
-
Basic Conditions: While a base is essential for the Suzuki-Miyaura catalytic cycle, strong bases can accelerate the rate of deboronation.[2][3] The base facilitates the formation of a more reactive boronate species, which is more susceptible to protonolysis.[2][3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of deboronation.[4]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under harsh conditions, can lead to increased levels of the deboronated byproduct.
-
Inefficient Catalysis: If the rate of the desired Suzuki-Miyaura coupling is slow, the competing deboronation side reaction has more time to occur.[1]
Troubleshooting Guide
Issue 1: Significant formation of 1-methyl-4-phenylpiperazine (deboronated byproduct) is observed.
This is the most common issue when using this compound. The following troubleshooting steps can help minimize this side reaction.
Root Cause Analysis and Solutions:
The primary causes of excessive deboronation are often suboptimal reaction conditions. The following diagram illustrates a decision-making workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for minimizing deboronation.
Solution 1: Optimization of the Base
The choice of base is critical. While necessary for the catalytic cycle, strong bases can significantly promote deboronation.
-
Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases like triethylamine (Et₃N) can also be effective.[5]
-
Rationale: Weaker bases are still capable of facilitating the transmetalation step of the Suzuki-Miyaura coupling but are less likely to promote the protonolysis of the C-B bond.
Solution 2: Solvent System Modification
The presence of a proton source, often water, is a key ingredient for deboronation.
-
Recommendation:
-
Use anhydrous solvents to minimize the amount of water in the reaction.
-
If aqueous conditions are necessary, minimize the amount of water used.
-
Consider using a biphasic system (e.g., toluene/water) which can sometimes limit the interaction of the boronic acid with the aqueous phase.
-
-
Rationale: Reducing the concentration of the proton source will slow down the rate of the deboronation side reaction.
Solution 3: Employing Boronic Esters as a "Slow-Release" Strategy
Boronic acids can be converted to more stable boronic esters, such as pinacol esters. These esters are less prone to deboronation and act as a slow-release source of the boronic acid under the reaction conditions.
-
Recommendation: Convert this compound to its corresponding pinacol ester before the coupling reaction.
-
Rationale: This strategy maintains a low concentration of the free boronic acid in the reaction mixture at any given time, which minimizes the rate of deboronation while still allowing the desired coupling reaction to proceed.[1][6]
The following diagram illustrates the concept of the slow-release strategy.
Caption: The slow-release strategy using boronic esters.
Solution 4: Catalyst System Optimization
A highly active catalyst can increase the rate of the desired Suzuki-Miyaura coupling, thereby outcompeting the deboronation side reaction.
-
Recommendation:
-
Screen different palladium catalysts and ligands. Buchwald or Fu's phosphine ligands, for example, are known to promote efficient cross-coupling of electron-rich boronic acids.
-
Ensure your palladium precatalyst is properly activated to its active Pd(0) form.
-
-
Rationale: A faster catalytic turnover for the desired reaction will consume the boronic acid before it has a chance to undergo significant deboronation.[1]
Issue 2: The Suzuki-Miyaura coupling reaction is slow or does not go to completion.
A sluggish reaction can indirectly lead to increased deboronation due to prolonged exposure of the boronic acid to the reaction conditions.
Root Cause Analysis and Solutions:
The signaling pathway for a successful Suzuki-Miyaura coupling involves several key steps. An issue with any of these can slow down the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Solution 1: Re-evaluate the Base
While strong bases can cause deboronation, a base that is too weak may not be effective in promoting the transmetalation step.
-
Recommendation: If you are using a very weak base and the reaction is slow, consider a moderately strong base like K₃PO₄ or Cs₂CO₃.
-
Data Summary:
| Base | Strength | Potential for Deboronation |
| NaOH, KOH | Strong | High |
| K₃PO₄ | Moderate | Moderate |
| Cs₂CO₃ | Moderate | Moderate |
| K₂CO₃ | Moderate | Moderate-Low |
| Et₃N | Weak | Low |
Solution 2: Check the Quality of the Boronic Acid
Boronic acids can degrade upon storage, especially if exposed to moisture and air. This can lead to the formation of boroxines (anhydrides of boronic acids), which can be less reactive.
-
Recommendation:
-
Use freshly purchased this compound.
-
If the quality is uncertain, consider recrystallizing the boronic acid before use.
-
Store the boronic acid in a desiccator under an inert atmosphere.
-
Solution 3: Increase Catalyst Loading
For challenging coupling reactions, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.
-
Recommendation: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%) and monitor the reaction progress.
-
Caution: Excessively high catalyst loadings can sometimes lead to an increase in side reactions and will make purification more difficult.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents).
-
-
Reaction Setup:
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., dioxane or toluene).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Preparation of the Pinacol Ester of this compound
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in a suitable solvent (e.g., toluene or THF).
-
-
Azeotropic Removal of Water:
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
-
Reaction Completion and Isolation:
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent coupling reaction without further purification.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) DOI:10.1039/C4RA16323K [pubs.rsc.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
common side reactions in Suzuki coupling with electron-rich boronic acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges associated with electron-rich boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using electron-rich boronic acids in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with an electron-rich boronic acid is resulting in a low yield. What are the most likely side reactions?
Low yields in Suzuki couplings with electron-rich boronic acids are often attributed to three primary side reactions:
-
Protodeboronation: This is the most common side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, consuming your starting material.[1] This reaction can be catalyzed by both acid and base.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct.[2][3] The presence of oxygen or palladium(II) species in the reaction mixture can promote homocoupling.
-
Oxidative Deboronation: This reaction leads to the formation of a phenol byproduct through the oxidation of the boronic acid.
Q2: I have identified the formation of a significant amount of the corresponding arene, suggesting protodeboronation. How can I minimize this side reaction?
Protodeboronation is a frequent challenge with electron-rich boronic acids. Here are several strategies to mitigate it:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source. Employing anhydrous conditions can help reduce protodeboronation.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Optimize Reaction Temperature and Time: Lowering the reaction temperature and reducing the reaction time can decrease the extent of protodeboronation. A highly active catalyst that promotes rapid cross-coupling is beneficial.
Troubleshooting Workflow for Protodeboronation
Caption: A troubleshooting workflow for addressing protodeboronation in Suzuki coupling reactions.
Q3: My reaction mixture shows a significant amount of a homocoupled product (biaryl derived from the boronic acid). How can I prevent this?
Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species. To minimize this side reaction:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or ensure that the Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the beginning of the reaction.
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃), can accelerate the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.
Reaction Pathways: Cross-Coupling vs. Homocoupling
Caption: Competing pathways of desired cross-coupling and homocoupling in Suzuki reactions.
Data Presentation
The choice of reaction conditions significantly impacts the yield of the desired product and the formation of side products. The following tables summarize the effect of different ligands and bases on the yield of Suzuki coupling reactions involving electron-rich boronic acids.
Table 1: Effect of Ligand on Suzuki Coupling Yield
| Aryl Halide | Electron-Rich Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 78 | [4] |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 95 | [5] |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 92 | [6] |
| 4-Bromoanisole | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 85 | [7] |
Table 2: Effect of Base on Suzuki Coupling Yield
| Aryl Halide | Electron-Rich Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd-PEPPSI-IPr | Na₂CO₃ | Toluene | 85 | [8] |
| 4-Iodoanisole | Phenylboronic acid | Pd-PEPPSI-IPr | K₃PO₄ | Toluene | 92 | [8] |
| 4-Iodoanisole | Phenylboronic acid | Pd-PEPPSI-IPr | KOt-Bu | Toluene | 95 | [8] |
| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 94 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Acid to Minimize Side Reactions
This protocol provides a general starting point for Suzuki coupling with electron-rich boronic acids, incorporating best practices to minimize common side reactions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Electron-rich boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, electron-rich boronic acid, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium pre-catalyst to the flask under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of an N-Methyliminodiacetic Acid (MIDA) Boronate for Slow Release
This protocol is recommended for particularly unstable electron-rich boronic acids where protodeboronation is a significant issue.
Part A: Preparation of the MIDA Boronate
-
Dissolution: In a round-bottom flask, dissolve the electron-rich boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a suitable solvent (e.g., DMSO or toluene).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Isolation: Once the reaction is complete, cool the mixture and isolate the crystalline MIDA boronate product by filtration. Wash with a cold solvent and dry under vacuum.
Part B: Suzuki Coupling using the MIDA Boronate
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
MIDA boronate (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., XPhos-Pd-G2, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., THF/Water, 10:1, 5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide, MIDA boronate, base, and palladium catalyst in a reaction vessel.
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80 °C) with stirring. The MIDA boronate will slowly hydrolyze, releasing the boronic acid for the cross-coupling reaction.
-
Monitoring, Work-up, and Purification: Follow steps 7-9 from Protocol 1.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
troubleshooting failed reactions with 4-(4-Methylpiperazin-1-YL)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during reactions involving 4-(4-Methylpiperazin-1-YL)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the longevity and reactivity of your boronic acid, it should be stored in an inert atmosphere (Argon or Nitrogen) and at a low temperature, ideally in a freezer at or below -20°C.[1] Boronic acids can be sensitive to air and moisture, which can lead to degradation over time.
Q2: My reaction is failing. Could the quality of my this compound be the issue?
A2: Yes, the quality of the boronic acid is critical. Over time, or with improper storage, boronic acids can undergo oxidation or protodeboronation.[2] It is advisable to use a fresh batch of the reagent or to verify the purity of your existing stock if you are experiencing consistently poor results.
Q3: What are the most common side reactions observed with this compound in Suzuki-Miyaura couplings?
A3: The most common side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a significant decomposition pathway for many arylboronic acids, especially under basic conditions.[3][4]
-
Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen in the reaction mixture.[5]
-
Dehalogenation: The removal of the halide from your coupling partner is another possible side reaction.[5]
Q4: How does the piperazine group in this compound affect the reaction?
A4: The piperazine moiety is a basic functional group. This can potentially interact with the palladium catalyst or react with other components in the reaction mixture. The electron-donating nature of the piperazine group also makes the phenylboronic acid electron-rich, which can influence the reaction kinetics and the choice of optimal coupling conditions.[6]
Q5: I am having difficulty purifying my final product containing the 4-methylpiperazine moiety. What are some common purification strategies?
A5: Compounds containing a piperazine group can be challenging to purify due to their basicity, which can lead to tailing on silica gel chromatography. Consider the following:
-
Acid-Base Extraction: Utilize the basicity of the piperazine to perform an acid-base extraction during your workup to remove non-basic impurities.
-
Chromatography on Neutralized Silica: Pre-treating your silica gel with a small amount of a tertiary amine, like triethylamine, can help to improve peak shape and separation.
-
Reverse-Phase HPLC: For challenging separations, reverse-phase HPLC with a mobile phase containing an additive like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperazine.[7]
Troubleshooting Failed Reactions
This guide will help you diagnose and solve common problems encountered in Suzuki-Miyaura coupling reactions with this compound.
Problem 1: Low to No Product Formation
Possible Cause 1: Inactive Catalyst
-
Symptoms: Starting materials remain largely unreacted.
-
Solution:
Possible Cause 2: Protodeboronation of the Boronic Acid
-
Symptoms: You observe the formation of 1-methyl-4-phenylpiperazine as a byproduct.
-
Solution:
Possible Cause 3: Inappropriate Reaction Conditions
-
Symptoms: The reaction stalls or proceeds very slowly.
-
Solution:
-
Base: The choice of base is crucial. For electron-rich boronic acids, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than stronger bases.
-
Solvent: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often effective.[9]
-
Ligand: Electron-rich boronic acids often benefit from the use of bulky, electron-rich phosphine ligands.[6][10]
-
Problem 2: Significant Homocoupling of the Boronic Acid
-
Symptoms: A significant amount of 4,4'-bis(4-methylpiperazin-1-yl)-1,1'-biphenyl is formed.
-
Solution:
-
This is often a result of oxygen in the reaction. Ensure your reaction setup is completely free of air by using proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[5]
-
Using a Pd(0) source directly can sometimes mitigate this issue compared to in situ reduction of a Pd(II) source.
-
Summary of Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates. |
| Ligand Loading | 1-2 equivalents relative to Pd | Bulky, electron-rich phosphine ligands are often preferred.[10] |
| Base | 2-3 equivalents | K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A ratio of 4:1 or similar is a good starting point.[9] |
| Temperature | 80-110 °C | Start at the lower end and increase if the reaction is slow. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Protocols
Standard Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 8 mL of 4:1 dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand if required.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The basic nature of the product may require an acidic wash for full extraction into the organic layer, followed by basification and re-extraction.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially treated with triethylamine) or by crystallization.
Visual Guides
Caption: A troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.
Caption: The Suzuki-Miyaura catalytic cycle and potential points of failure.
References
- 1. This compound CAS#: 229009-40-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Coupling of 4-(4-Methylpiperazin-1-YL)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 4-(4-Methylpiperazin-1-YL)phenylboronic acid. This guide addresses common issues to improve coupling efficiency and yield.
Troubleshooting Guide
Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the potential causes and how can I improve it?
Answer: Low yields with this substrate can often be attributed to catalyst inhibition by the basic nitrogen of the piperazine ring, suboptimal reaction conditions, or reagent degradation. Here is a systematic approach to troubleshooting:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the methylpiperazine group can coordinate to the palladium catalyst, leading to deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center and promote the desired catalytic cycle.[1] Using a higher catalyst loading (2-5 mol%) might also be beneficial.
-
-
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid for transmetalation.
-
Solution: A screening of bases is recommended. Inorganic bases are generally effective. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially with less reactive aryl chlorides.[2]
-
-
Poor Solubility: The boronic acid or the aryl halide partner may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF or THF) can be effective. The addition of water to create a biphasic system with certain bases (like K₂CO₃ or K₃PO₄) can also improve the solubility of the base and facilitate the reaction.[2][3]
-
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of strong bases and water.
-
Solution: Using anhydrous conditions can mitigate this issue.[4] If aqueous conditions are necessary, consider using a milder base like KF.
-
Formation of Side Products
Question: I am observing significant amounts of homocoupling and protodeboronation byproducts in my reaction. How can I minimize these?
Answer: The formation of homocoupling (dimerization of the boronic acid or aryl halide) and protodeboronation products indicates issues with oxygen contamination or suboptimal base and solvent selection.
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.
-
Reducing Protodeboronation: As mentioned previously, this is the cleavage of the C-B bond.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Suzuki coupling of this compound?
A1: The optimal base is substrate-dependent. However, for nitrogen-containing boronic acids, a moderately strong inorganic base is a good starting point. K₃PO₄ and Cs₂CO₃ are often effective as they are strong enough to promote transmetalation without causing significant degradation.[2] A screening of bases is highly recommended for a new substrate combination.
Q2: Which solvent system is recommended for this reaction?
A2: A variety of solvents can be used, and the choice often depends on the solubility of the coupling partners. Common choices include dioxane, THF, and toluene, often with the addition of water to dissolve the inorganic base.[2][3] For substrates with poor solubility, a higher boiling point solvent like DMF might be necessary.
Q3: How can I be sure my palladium catalyst is active?
A3: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are also prone to oxidation. It is crucial to use fresh, high-quality reagents.[4] If catalyst deactivation is suspected, try a new batch of catalyst and ligand, and ensure they have been stored under an inert atmosphere.
Q4: Does the reaction temperature affect the coupling efficiency?
A4: Yes, temperature is a critical parameter. Most Suzuki couplings are run at elevated temperatures (typically 80-110 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can lead to thermal decomposition of the catalyst or reagents. Optimization of the reaction temperature is often necessary.
Data Presentation
The following tables summarize the effect of different bases and solvents on the yield of the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Table 1: Effect of Different Bases on Coupling Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 8 | 89 |
| 5 | KF | Toluene | 110 | 12 | 72 |
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%).
Table 2: Effect of Different Solvents on Coupling Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₃PO₄ | 100 | 8 | 85 |
| 2 | Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 8 | 92 |
| 3 | THF/H₂O (4:1) | K₃PO₄ | 80 | 12 | 88 |
| 4 | DMF | K₂CO₃ | 110 | 6 | 95 |
| 5 | Ethanol/H₂O (4:1) | K₂CO₃ | 80 | 12 | 75 |
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(dppf)Cl₂ (2 mol%).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination, and the activation of the boronic acid by a base.
Caption: A troubleshooting workflow for addressing low yields in the Suzuki-Miyaura coupling of this compound.
References
Technical Support Center: Catalyst Poisoning Issues with Piperazine-Containing Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common catalyst poisoning issues encountered when working with piperazine-containing substrates.
Frequently Asked questions (FAQs)
Q1: What is catalyst poisoning in the context of piperazine-containing substrates?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance. In the case of piperazine-containing substrates, the lone pair of electrons on the nitrogen atoms can strongly coordinate to the active metal center of the catalyst (e.g., Palladium, Platinum, Rhodium)[1]. This coordination blocks the active sites, preventing the substrate from binding and reacting, which leads to a decrease in reaction rate, lower yields, or complete reaction failure[1]. This is a common issue in reactions like palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki, Sonogashira) and hydrogenation[1][2].
Q2: Which catalysts are most susceptible to poisoning by piperazine?
A2: A broad range of transition metal catalysts are susceptible to poisoning by piperazine and other nitrogen-containing heterocycles. Particularly vulnerable are:
-
Palladium catalysts (e.g., Pd/C, Pd(OAc)₂, Pd₂(dba)₃): Widely used in cross-coupling reactions, these are highly prone to deactivation by the nitrogen atoms in piperazine[2].
-
Platinum catalysts (e.g., PtO₂, Pt/C): Commonly used in hydrogenation, their activity can be significantly diminished.
-
Rhodium catalysts (e.g., Rh/C): Also used for hydrogenation, rhodium is generally considered more resistant to poisoning by nitrogen compounds compared to palladium, but can still be affected[2].
-
Nickel catalysts (e.g., Raney Nickel): These can also be poisoned by nitrogen-containing compounds[1].
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to similar reactions with non-piperazine substrates[1].
-
Incomplete Conversion: The reaction stalls before the starting material is fully consumed, even with extended reaction times or increased temperature[1].
-
Low or No Yield: The desired product is obtained in a much lower yield than expected, or not at all.
-
Formation of Byproducts: You may observe an increase in side reactions, such as dehalogenation in cross-coupling reactions[3].
-
Catalyst Agglomeration: The catalyst may change appearance, for example, forming palladium black in cross-coupling reactions, indicating decomposition of the active catalytic species.
Q4: Can catalyst poisoning by piperazine be reversed?
A4: The reversibility depends on the strength of the bond between the piperazine and the catalyst.
-
Reversible Poisoning: In some cases, especially with temporary inhibition, increasing the reaction temperature or using a large excess of a ligand that can displace the piperazine might restore some activity.
-
Irreversible Poisoning: Strong chemisorption of the piperazine onto the catalyst's active sites can lead to permanent deactivation. In such cases, the catalyst may need to be replaced, or a regeneration procedure can be attempted, although this is not always successful[1][4].
Troubleshooting Guides
Guide 1: Low Yield in Buchwald-Hartwig Amination with a Piperazine Substrate
Problem: You are attempting a Buchwald-Hartwig amination to couple an aryl halide with a piperazine-containing molecule, and you are observing a low yield of the desired N-aryl piperazine.
Potential Causes and Solutions:
-
Direct Catalyst Inhibition by Piperazine Nitrogen: The free nitrogen of the piperazine is coordinating to the palladium center and inhibiting the catalytic cycle.
-
Solution 1: Use a Protecting Group: The most effective strategy is to temporarily protect the free nitrogen of the piperazine with a group like tert-butoxycarbonyl (Boc). This prevents coordination to the palladium catalyst. The Boc group can be removed after the coupling reaction.
-
Solution 2: Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) can sometimes stabilize the palladium catalyst and improve its tolerance to the piperazine moiety[5].
-
-
Suboptimal Base Selection: The base used can influence catalyst stability and activity.
-
Solution: If a strong base like NaOtBu is leading to catalyst decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃[5].
-
-
Inappropriate Solvent: The solvent can affect the solubility of the reagents and the stability of the catalyst.
-
Solution: Toluene and dioxane are common solvents. If solubility is an issue, a more polar solvent like t-butanol may be beneficial[5].
-
Guide 2: Stalled Hydrogenation of a Piperazine-Containing Olefin
Problem: The hydrogenation of a molecule containing a piperazine ring is incomplete, and the reaction has stopped.
Potential Causes and Solutions:
-
Product Inhibition: The newly formed saturated piperazine product can be a stronger poison to the catalyst than the starting material.
-
Solution 1: Increase Catalyst Loading: A higher catalyst loading can provide more active sites, compensating for those that are poisoned[1]. This is often a practical, though not ideal, solution.
-
Solution 2: Use a More Poison-Resistant Catalyst: Rhodium catalysts are often more resistant to nitrogen poisoning than palladium catalysts[2]. Consider screening Rh/C or other rhodium-based catalysts.
-
-
Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be optimal.
-
Solution: Systematically increase the hydrogen pressure and/or reaction temperature. Monitor the reaction progress to find the optimal conditions.
-
-
N-Oxide Formation: In some cases, the piperazine nitrogen can be oxidized, which can also affect the reaction.
-
Solution: Ensure the use of high-purity, oxygen-free hydrogen and solvents.
-
Data Presentation
The following table summarizes the qualitative and semi-quantitative effects of piperazine and related N-heterocycles on catalyst performance. Direct quantitative comparisons are challenging due to variations in substrates, catalysts, and reaction conditions across different studies.
| Reaction Type | Catalyst | Substrate Type | Observed Effect | Mitigation Strategy | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Aryl chloride and piperazine | Low yield, formation of byproducts | Use of Boc-protected piperazine | [5] |
| Hydrogenation | Pd/C, PtO₂, Rh/C | Pyridine (product is piperidine) | Decreased reaction rate, incomplete conversion | Increase catalyst loading, use more poison-resistant catalyst (Rh) | [1] |
| Electrochemical Dehydrogenation | Pd/C | Piperazine | Progressive accumulation of intermediates on active sites, leading to diminished catalytic activity | Alloying Pd with Cu to modulate electronic structure and weaken adsorption of poisoning intermediates | [6][7] |
| Hydrogenation | Rh/C, Rh/γ-Al₂O₃ | 1-Methylpyrrole | Catalyst deactivation, with Pd being more sensitive than Rh | Increasing reaction temperature can improve activity for Rh/C but may decrease it for Rh/γ-Al₂O₃ due to side reactions | [2] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine to Prevent Catalyst Poisoning
Objective: To protect one of the nitrogen atoms of piperazine with a tert-butoxycarbonyl (Boc) group, rendering it unable to poison the catalyst in subsequent cross-coupling reactions.
Materials:
-
Piperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the cooled piperazine solution over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O and the formation of the mono-protected product.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by column chromatography on silica gel to isolate the pure N-Boc-piperazine.
Protocol 2: General Troubleshooting Workflow for a Failed Cross-Coupling Reaction
Objective: To systematically diagnose the cause of a low-yielding or failed palladium-catalyzed cross-coupling reaction involving a piperazine-containing substrate.
Materials:
-
Failed reaction mixture
-
TLC plates and developing chamber
-
LC-MS or GC-MS for analysis
-
NMR spectrometer
-
Fresh, high-purity reagents and solvents
-
Selection of phosphine ligands (e.g., XPhos, SPhos, RuPhos) and palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Selection of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
Procedure:
-
Analyze the Crude Reaction Mixture:
-
Run a TLC of the reaction mixture against the starting materials.
-
Use LC-MS or GC-MS to identify the components in the crude mixture. Look for starting materials, desired product, and potential byproducts (e.g., dehalogenated starting material, homocoupled products).
-
-
Verify Reagent Quality:
-
Ensure all reagents are pure and solvents are anhydrous and degassed. Impurities, oxygen, or water can deactivate the catalyst.
-
-
Run Control Experiments:
-
Set up a small-scale reaction with a simpler amine (e.g., morpholine or diethylamine) instead of the piperazine substrate to confirm that the catalyst, solvent, and other reagents are active.
-
If the control reaction works, the piperazine moiety is the likely culprit.
-
-
Implement Mitigation Strategies:
-
Protect the Piperazine: Synthesize the Boc-protected version of your piperazine-containing substrate (see Protocol 1) and retry the reaction.
-
Screen Ligands: Set up a parallel screen of different bulky, electron-rich phosphine ligands with your unprotected piperazine substrate.
-
Screen Bases: Test different bases (e.g., a weaker inorganic base like K₃PO₄) to see if it improves the reaction outcome.
-
Vary Reaction Conditions: Systematically adjust the temperature and reaction time.
-
Visualizations
Caption: Mechanism of catalyst poisoning by piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. sketchviz.com [sketchviz.com]
- 5. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 6. Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-(4-Methylpiperazin-1-YL)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities include:
-
Boroxine: A trimeric anhydride formed by the dehydration of the boronic acid.[1][2][3] This process can be driven by heat or even occur during storage at room temperature.[2][3]
-
Protodeboronated product (N-methylpiperazine): This results from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4][5] This side reaction is often promoted by basic conditions.[4][6]
-
Unreacted starting materials and reagents: Depending on the synthetic route, these can include precursors and reagents used in the boronic acid formation.
-
Solvent adducts: Residual solvents from the reaction or purification steps.
Q2: Why is my purified this compound showing a lower molecular weight than expected in my analysis?
A2: This could be due to the presence of the protodeboronated impurity, N-methylpiperazine, which has a significantly lower molecular weight. Protodeboronation is a common degradation pathway for arylboronic acids.[5]
Q3: Can I use standard silica gel chromatography for the purification of this compound?
A3: While possible, standard silica gel chromatography can be challenging for boronic acids.[7][8] The presence of the basic 4-methylpiperazinyl group can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in poor separation, tailing of the product peak, and low recovery. Modified techniques are often recommended.
Q4: How can I minimize the formation of boroxine during workup and storage?
A4: To minimize boroxine formation, avoid excessive heating during solvent removal.[3] It is also advisable to store the purified product under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C).[9] The dehydration process that forms boroxines is reversible, and recrystallization from water can sometimes convert the boroxine back to the boronic acid.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | - Co-elution of impurities.- On-column degradation (protodeboronation).- Formation of boroxine. | - Optimize the solvent system for better separation.- Consider using a modified silica gel (e.g., boric acid treated) to reduce tailing and degradation.[10]- Employ an alternative purification technique such as recrystallization or preparative HPLC.[7][11] |
| Product is an intractable oil or gum | - Presence of significant impurities.- Residual solvents. | - Attempt to triturate the material with a non-polar solvent like hexane or diethyl ether to induce crystallization.- Perform a thorough drying under high vacuum. |
| Significant peak corresponding to N-methylpiperazine in NMR/LC-MS | - Protodeboronation during the reaction, workup, or purification. | - Avoid prolonged exposure to basic conditions, especially at elevated temperatures.[4][6]- Use milder bases or shorter reaction times if possible.- During purification, maintain neutral or slightly acidic conditions where feasible. |
| Broad or multiple peaks in NMR for the boronic acid protons | - Equilibrium between the boronic acid and its boroxine. | - This is a common characteristic of boronic acids. The equilibrium can sometimes be shifted by adding a small amount of D₂O to the NMR sample to favor the boronic acid form. |
| Poor recovery from silica gel column | - Strong adsorption of the basic piperazinyl group to the acidic silica gel. | - Pre-treat the silica gel with a small amount of a volatile base like triethylamine in the slurry or the eluent.- Use a less acidic stationary phase like alumina.- Consider reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for removing less polar or more crystalline impurities.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain either soluble or insoluble at both temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the basicity of the piperazine nitrogen to separate it from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The product will move into the aqueous layer as a salt.
-
Separation: Separate the aqueous layer containing the product salt. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the solution is basic (pH > 8), causing the product to precipitate.
-
Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography on Boric Acid-Treated Silica Gel
This method can improve the chromatographic behavior of boronic acids on silica gel.[10]
-
Preparation of Treated Silica: Prepare a slurry of silica gel in a suitable solvent (e.g., hexane/ethyl acetate). Add 1-2% (w/w) of boric acid to the slurry and mix thoroughly.
-
Column Packing: Pack a column with the boric acid-treated silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the packed column.
-
Elution: Elute the column with a suitable solvent gradient, for example, a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in CH₂Cl₂).[12]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A decision-making workflow for purifying this compound.
Caption: Major degradation pathways for this compound.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. This compound CAS#: 229009-40-9 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. This compound | 229009-40-9 [chemicalbook.com]
improving the stability of 4-(4-Methylpiperazin-1-YL)phenylboronic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-(4-Methylpiperazin-1-YL)phenylboronic acid in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Arylboronic acids are generally most stable at a neutral pH. Both acidic and basic conditions can catalyze degradation, particularly protodeboronation.[1][2] The basicity of the piperazine moiety in your compound can influence the local pH and may contribute to degradation pathways.
-
Presence of Water (Hydrolysis): Water can lead to the hydrolysis of boronic acids, which can be a precursor to further degradation.[1][2]
-
Oxidizing Agents: Boronic acids are susceptible to oxidation. The presence of oxidizing agents in the solution can lead to the formation of phenolic byproducts.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: Photolytic degradation can occur, so protection from light is advisable.
Q2: What is protodeboronation and why is it a concern for my compound?
A2: Protodeboronation is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] For this compound, this would result in the formation of 1-methyl-4-phenylpiperazine, leading to a loss of the desired reactive boronic acid functionality. This is a significant concern as it reduces the yield of your intended reaction and introduces impurities.
Q3: How does the 4-methylpiperazine group affect the stability of the boronic acid?
A3: The 4-methylpiperazine substituent, being a basic amine, can influence the stability in a few ways. It can act as an internal base, potentially catalyzing protodeboronation, especially under neutral or slightly acidic conditions where zwitterionic species might form. The piperazine ring also increases the polarity of the molecule, which may affect its solubility and interaction with different solvent systems.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | Degradation of the boronic acid in the reaction mixture. | 1. Optimize pH: Buffer the reaction mixture to a neutral pH (around 7). 2. Use Anhydrous Solvents: Ensure all solvents are dry to minimize hydrolysis. 3. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon). 4. Control Temperature: Run the reaction at the lowest effective temperature. |
| Appearance of an unexpected byproduct corresponding to the loss of the boronic acid group | Protodeboronation has occurred. | 1. Review pH: Avoid strongly acidic or basic conditions.[1][2] 2. Protect from Water: Use dry solvents and handle the compound under an inert atmosphere. |
| Solution turns colored (e.g., yellow or brown) over time | Oxidation of the boronic acid. | 1. Inert Atmosphere: Handle solutions under nitrogen or argon. 2. Add Antioxidants: Consider adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) if compatible with your reaction. 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. |
| Inconsistent results between experiments | Variable stability of the boronic acid stock solution. | 1. Prepare Fresh Solutions: Prepare solutions of the boronic acid immediately before use. 2. Standardize Storage: If a stock solution must be used, store it at a low temperature (e.g., -20°C), under an inert atmosphere, and protected from light.[3] Aliquot the solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to monitor the stability of this compound.
Objective: To separate the intact boronic acid from its potential degradation products, primarily the protodeboronated species.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase (starting conditions):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute the compounds. A suggested gradient is 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determine the λmax of your compound)
-
Column Temperature: 30°C
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation (Stress Studies): To generate degradation products and validate the stability-indicating nature of the method, subject aliquots of the stock solution to the following stress conditions:[4][5]
-
Acidic: Add 1 M HCl and heat at 60°C for 24 hours.
-
Basic: Add 1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat at 80°C for 48 hours (in solution and as a solid).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Inject the stressed and unstressed samples into the HPLC system and monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Method Optimization: Adjust the mobile phase composition, gradient, and other parameters as needed to achieve good separation between the parent compound and its degradation products.
¹H NMR Spectroscopy for Stability Monitoring
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution over time.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Solvent:
-
Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O with a co-solvent if necessary). Note that protic solvents like D₂O or CD₃OD can exchange with the -OH protons of the boronic acid.
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0). Identify the characteristic peaks of the intact molecule.
-
Time-Course Monitoring: Store the NMR tube under the desired experimental conditions (e.g., room temperature, elevated temperature) and acquire subsequent spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
-
Data Analysis: Compare the spectra over time. Look for the appearance of new signals corresponding to degradation products (e.g., the disappearance of aromatic signals coupled to the boron and the appearance of a new singlet for the protodeboronated aromatic proton). The integration of the peaks can be used to estimate the relative amounts of the parent compound and its degradants. To overcome potential issues with oligomerization in the NMR, using a solvent like d4-methanol can be beneficial as it can break up boroxine trimers.[6]
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 229009-40-9 [m.chemicalbook.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. reddit.com [reddit.com]
workup procedures to remove boron impurities from coupling reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing boron-containing impurities from coupling reactions, such as the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove boron impurities from my final compound? A1: Boron impurities, such as residual boronic acids or their esters, must be removed for several reasons. In the context of active pharmaceutical ingredients (APIs), some arylboronic acids are considered potential genotoxic impurities (PGIs).[1] Regulatory bodies require strict control over such impurities.[2] Furthermore, these impurities can interfere with downstream reactions, affect crystallization processes, and compromise the overall purity, stability, and safety profile of the final compound.[3][4]
Q2: What are the common forms of boron impurities I might encounter? A2: Following a coupling reaction, you can expect several types of boron-containing species:
-
Unreacted Boronic Acid: The most common impurity.
-
Boronic Esters: If boronate esters (e.g., pinacol esters) were used as starting materials, unreacted esters might remain. These are often more challenging to remove than free boronic acids due to their stability and lower polarity.
-
Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. They are common impurities in solid boronic acid samples.
-
Hydrolyzed Boronate Esters: Boronate esters can hydrolyze back to the corresponding boronic acid during the reaction or workup.[5]
Q3: How can I detect boron impurities in my reaction mixture or product? A3: Standard visualization techniques like UV light may not be effective for detecting boronic acids on a Thin-Layer Chromatography (TLC) plate.[6] Specialized staining methods are highly recommended:
-
Alizarin Stain: Dipping the TLC plate in an alizarin solution and observing it under 366 nm UV light will show boronic acids as bright yellow-orange fluorescent spots.[6][7]
-
Curcumin Stain: Immersing the TLC plate in a curcumin solution results in a red or orange coloration where boron species are present.[8][9]
Troubleshooting Guide
Q4: I performed a basic aqueous wash (e.g., with NaOH), but my boron impurity was not removed. What went wrong? A4: This issue typically arises for one of two reasons:
-
The impurity is a stable boronate ester: Neutral boronate esters, like pinacol esters, are significantly less acidic than free boronic acids and will not be extracted into a basic aqueous layer. These esters are known for being difficult to hydrolyze. You may need to perform a hydrolysis step (e.g., acidic workup) before the basic extraction.[10][11]
-
Insufficient pH or mixing: Ensure the pH of the aqueous layer is sufficiently high (pH > 10) to deprotonate the boronic acid to its water-soluble boronate salt.[12] Additionally, ensure vigorous mixing of the biphasic mixture to facilitate the transfer into the aqueous layer.
Q5: My desired product is also acidic (e.g., contains a phenol or carboxylic acid). A basic wash extracts both my product and the boronic acid impurity. What should I do? A5: This is a common challenge. Here are a few strategies:
-
Selective pH Extraction: Boronic acids are generally weaker acids (pKa ~8-10) than carboxylic acids (pKa ~4-5) but are in a similar range to phenols (pKa ~10). A carefully controlled basic wash with a weak base like sodium bicarbonate (NaHCO₃) may selectively extract a carboxylic acid product, leaving the boronic acid in the organic layer. Conversely, a stronger base will extract both.
-
Use a Boron-Specific Scavenger: This is often the best approach. Scavenger resins with diol or N-methylglucamine functional groups can selectively bind to the boronic acid.[13][14]
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can cause the boronic acid to precipitate as an insoluble adduct, which can be removed by filtration.[10][15] This method is effective if the product itself is not overly polar.[15]
Q6: My boronic acid impurity streaks badly during silica gel chromatography. How can I achieve good separation? A6: Streaking is a common issue with boronic acids on silica gel due to their polar nature and interaction with the acidic silica surface.
-
Convert to an Ester: Before chromatography, consider converting the boronic acid to a less polar boronate ester (e.g., a pinacol ester). These esters are generally more stable on silica and chromatograph more effectively.[15]
-
Modify the Mobile Phase: Adding a small amount of a modifier to the eluent, like acetic acid or triethylamine, can sometimes improve peak shape, but this may affect product stability.[16]
-
Use a Different Stationary Phase: Consider using a different stationary phase, such as neutral alumina or C18 reversed-phase silica, which may have different interactions with your compounds.[16]
-
Avoid Chromatography: If possible, use one of the alternative methods described here, such as scavenging or crystallization, to remove the impurity before attempting chromatography.
Quantitative Comparison of Removal Methods
The effectiveness of each removal technique can vary significantly based on the specific compounds and reaction conditions. The table below summarizes the reported efficiencies for various methods.
| Method | Typical Efficiency | Final Impurity Level | Notes & Considerations |
| Boron-Selective Resins | High (>90%) | Can reach low ppm or even ppb levels (<0.5 mg/L).[1][13] | Highly selective for boron. Efficiency can be pH-dependent. Ideal for removing trace amounts to meet strict regulatory limits.[8][13] |
| Liquid-Liquid Extraction | 70-98% per stage | Dependent on the number of extractions. Multiple extractions are required for high purity. | Efficiency is highly dependent on pH, solvent choice, and the presence of salts.[9] Not suitable if the product has similar acidity. |
| Crystallization | Very High | Can achieve >99.5% purity. | Highly effective if there is a significant difference in solubility between the product and the impurity. May require seeding or careful solvent selection. |
| Diethanolamine Adduct | High (Yields of recovered acid are moderate to excellent)[10] | N/A (Removes impurity via precipitation) | Effective for precipitating boronic acids from organic solvents. The resulting adduct is filtered off.[10][15] |
| Oxidative Workup | High (Converts impurity) | N/A (Transforms impurity) | Converts boronic acid to a phenol/alcohol, which may be easier to separate. Requires an additional reagent (e.g., H₂O₂). |
Detailed Experimental Protocols
Protocol 1: Removal using a Boron Scavenger Resin (DEAM or Diol Functionalized)
This method uses a solid-supported scavenger to selectively bind and remove boronic acids from a solution.
-
Select the Resin: Choose a diethanolaminomethyl (DEAM) or diol-functionalized resin. DEAM resins are particularly effective for boronic acids.[10]
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM, THF, Ethyl Acetate).
-
Add Scavenger Resin: Add the scavenger resin to the solution. A typical starting point is to use 3-5 equivalents of resin relative to the amount of residual boronic acid.
-
Stir: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical method (e.g., TLC with curcumin stain).
-
Filter: Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the filtered resin with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Removal via Diethanolamine Adduct Precipitation
This protocol is effective for removing boronic acids that are not excessively polar.[15]
-
Dissolve Crude Product: Dissolve the crude material in a non-polar or moderately polar solvent where the product is soluble but the diethanolamine adduct will be insoluble (e.g., Diethyl Ether, Toluene).[10]
-
Add Diethanolamine: Add diethanolamine (1.1-1.2 equivalents relative to the boronic acid impurity) to the solution.
-
Precipitation: A white precipitate of the diethanolamine-boronate adduct should form, often within minutes to an hour.[10] Stir the mixture for 1-2 hours to ensure complete precipitation.
-
Filter: Filter the slurry to remove the precipitated adduct.
-
Wash and Concentrate: Wash the filter cake with a small amount of cold solvent. The combined filtrate contains the purified product and can be concentrated under reduced pressure.
Protocol 3: Oxidative Workup
This method converts the boronic acid impurity into a phenol (for aryl boronic acids) or an alcohol (for alkyl boronic acids), which often has different solubility and chromatographic properties, making it easier to remove.
-
Dissolve Crude Product: After the coupling reaction, concentrate the organic phase. Redissolve the crude residue in a suitable solvent like THF or Ethyl Acetate.
-
Add Base and Oxidant: Add an aqueous solution of a base (e.g., 3M NaOH) followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂, 30% solution) at 0 °C.
-
Stir: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench: Carefully quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract: Perform a standard aqueous workup to extract the product. The resulting phenol/alcohol impurity can then be separated by extraction or chromatography.
Visual Guides and Workflows
Caption: General workflow for post-reaction workup and purification.
Caption: Decision tree for selecting a boron removal method.
Caption: Workflow for purification using a scavenger resin.
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Comparison of Methods for Boron Removal From Flowback and Produced Waters [jpt.spe.org]
- 5. mdpi.com [mdpi.com]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Advances in Technologies for Boron Removal from Water: A Comprehensive Review | MDPI [mdpi.com]
- 13. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. silicycle.com [silicycle.com]
minimizing homocoupling of 4-(4-Methylpiperazin-1-YL)phenylboronic acid
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically the undesirable homocoupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in Suzuki-Miyaura reactions?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl dimer. In this specific case, it results in the formation of 4,4'-bis(4-methylpiperazin-1-yl)-1,1'-biphenyl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What causes the homocoupling of boronic acids?
A2: Homocoupling is primarily caused by two pathways:
-
Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product.[1][3] Rigorous exclusion of oxygen is one of the most effective ways to suppress this pathway.[1][4]
-
Palladium(II)-Mediated: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homodimer and the active Pd(0) catalyst.[1][3][4] This is often more pronounced at the beginning of the reaction.
Q3: Why might this compound be particularly susceptible to homocoupling?
A3: The 4-(4-Methylpiperazin-1-YL) group is electron-donating, which increases the electron density on the phenyl ring of the boronic acid. Electron-rich boronic acids can be more reactive and may have a higher propensity to undergo side reactions like homocoupling, especially under conditions that favor oxidative pathways.
Q4: How can I detect and quantify the homocoupled byproduct?
A4: A combination of chromatographic and spectroscopic methods is typically employed for the detection and quantification of the homocoupled product.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides detailed structural information and allows for purity assessment through integration of proton signals.[5] | Unambiguous structure elucidation of the main product and byproducts.[5] | Can be complex to interpret with overlapping signals.[5] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the homocoupled product. | High sensitivity, capable of detecting trace amounts of byproducts.[5] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[5] |
| HPLC / LC-MS | Separates components of the reaction mixture, allowing for quantification of the desired product and the homocoupled byproduct based on peak area. | Excellent for monitoring reaction progress and determining product purity. | Requires development of a suitable analytical method. |
| TLC-MS | Provides rapid identification of spots on a TLC plate, confirming the presence of reactants and products without extensive sample preparation.[6] | Fast, real-time reaction monitoring.[6] | Less quantitative than HPLC. |
Troubleshooting Guide
Problem: My reaction shows significant formation of the homocoupled dimer, 4,4'-bis(4-methylpiperazin-1-yl)-1,1'-biphenyl.
Below is a systematic approach to troubleshoot and minimize this unwanted side reaction.
Logical Workflow for Troubleshooting Homocoupling
Caption: A systematic workflow for troubleshooting homocoupling.
Cause 1: Presence of Oxygen
-
Solution: Rigorous deoxygenation of the reaction mixture is critical.[4][7] Oxygen can oxidize the active Pd(0) catalyst, leading to a Pd(II)-mediated homocoupling pathway.[1]
-
Action: Degas the solvent and the reaction mixture thoroughly. This can be achieved by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method for more rigorous oxygen removal.
-
Cause 2: Suboptimal Palladium Source or Ligand
-
Solution: The choice of catalyst and ligand can significantly influence the extent of homocoupling.
-
Action A (Catalyst): If using a Pd(II) precatalyst like Pd(OAc)₂, which can directly promote homocoupling, consider switching to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[8] Alternatively, modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often very effective at minimizing side reactions.
-
Action B (Ligand): Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the pathways that lead to homocoupling.[8][9]
-
| Catalyst / Ligand Type | General Effect on Homocoupling | Recommended Ligands |
| Pd(II) Precatalysts | Can increase homocoupling, especially at the start of the reaction.[1][3] | Use with caution; consider adding a mild reducing agent like potassium formate.[4][10] |
| Pd(0) Sources | Generally reduces the initial Pd(II)-mediated homocoupling.[8] | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Bulky, Electron-Rich Ligands | Promotes reductive elimination, disfavoring side reactions.[8][9] | SPhos, XPhos, RuPhos |
Cause 3: Inappropriate Base or High Temperature
-
Solution: Harsh reaction conditions can promote boronic acid degradation and homocoupling.
-
Action A (Base): Strong bases can sometimes accelerate side reactions. Consider using milder inorganic bases. The choice of base can be critical for activating the boronic acid without promoting decomposition.
-
Action B (Temperature): Run the reaction at the lowest temperature that provides a reasonable rate.[1] High temperatures can accelerate homocoupling more than the desired cross-coupling.[8]
-
| Base | Typical Conditions | Suitability for Minimizing Homocoupling |
| K₃PO₄ | Aqueous or anhydrous | Often effective and a good starting point.[11] |
| K₂CO₃ | Aqueous or anhydrous | A common and generally mild choice.[12] |
| Cs₂CO₃ | Anhydrous | A stronger base, often effective for slow transmetalations.[8] |
| Organic Bases (e.g., Et₃N) | Anhydrous | Use with caution, can sometimes lead to more side reactions. |
Cause 4: High Instantaneous Concentration of Boronic Acid
-
Solution: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Action: Employ a slow addition protocol. Adding the boronic acid solution dropwise to the reaction mixture over a period of time keeps its instantaneous concentration low, thereby disfavoring homocoupling.[1]
-
Experimental Workflow for Slow Addition Protocol
Caption: Workflow for the slow addition of boronic acid.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
Reagent Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[13]
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.[13]
-
Boronic Acid Addition: Dissolve the this compound (1.2 eq) in a separate flask in a minimum amount of degassed solvent. Add this solution to the reaction mixture. For the slow addition protocol, add this solution dropwise over 1-2 hours using a syringe pump.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70 °C) and monitor the reaction progress by TLC, HPLC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter, and inject. The homocoupled product will be significantly less polar than the boronic acid and will have a longer retention time than the desired cross-coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: 4-(4-Methylpiperazin-1-YL)phenylboronic Acid vs. its Pinacol Ester in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of these reactions. This guide provides an objective comparison between 4-(4-Methylpiperazin-1-YL)phenylboronic acid and its corresponding pinacol ester, offering insights into their respective performance in Suzuki coupling reactions. While direct, side-by-side experimental data for these specific reagents is not extensively documented in a single study, this guide consolidates general principles from the literature to inform reagent selection.
Performance Comparison: Boronic Acid vs. Pinacol Ester
The primary distinction between a boronic acid and its pinacol ester lies in the stability and reactivity of the boron species. The pinacol ester serves as a more stable precursor to the catalytically active boronic acid.
| Feature | This compound | This compound Pinacol Ester |
| Stability | Moderate; susceptible to dehydration to form cyclic boroxines, and potential for protodeboronation under certain conditions. | High; the pinacol group protects the boronic acid moiety, rendering it more stable to air and moisture, and simplifying purification and storage.[1][2] |
| Reactivity | Generally more reactive and can lead to faster reaction times.[3] | Less reactive than the corresponding boronic acid and may require hydrolysis to the boronic acid in situ for efficient transmetalation.[4] |
| Handling | Can be more challenging to handle and purify due to its propensity to form boroxines. | Easier to handle and purify due to its crystalline nature and enhanced stability.[2] |
| Side Reactions | More prone to side reactions such as homocoupling and protodeboronation. | The pinacol ester is less susceptible to these side reactions, potentially leading to cleaner reaction profiles and higher purity of the desired product. |
| Solubility | Generally soluble in polar aprotic solvents like DMF and DME, as well as aqueous base solutions. | Typically more soluble in a wider range of organic solvents. |
Experimental Protocols
Below are representative, generalized experimental protocols for a Suzuki coupling reaction using both the boronic acid and its pinacol ester. These protocols are illustrative and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki Coupling with this compound
This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving arylboronic acids.
Reaction Setup:
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) is added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), monitoring by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Suzuki Coupling with this compound Pinacol Ester
This protocol is based on general procedures for Suzuki couplings using boronic acid pinacol esters. The key difference is often the choice of base and the potential need for aqueous conditions to facilitate in situ hydrolysis of the ester.
Reaction Setup:
In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.). The vessel is purged with an inert gas. A degassed mixture of a suitable organic solvent (e.g., dioxane, THF, or DMF) and water is then added. The reaction is heated (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
The workup procedure is similar to that for the boronic acid. The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is then purified by flash chromatography to yield the desired product.
Mandatory Visualizations
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
comparing reactivity of 4-(4-Methylpiperazin-1-YL)phenylboronic acid with other arylboronic acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the arylboronic acid, and its inherent reactivity directly influences reaction outcomes. This guide provides an objective comparison of the reactivity of 4-(4-Methylpiperazin-1-YL)phenylboronic acid with other representative arylboronic acids, supported by experimental data, to aid in the rational selection of reagents for synthetic applications.
The Impact of Substituents on Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the aryl group, which can accelerate the crucial transmetalation step of the catalytic cycle, often leading to higher reaction yields and rates. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.[1][2][3]
This compound features a potent electron-donating 4-methylpiperazin-1-yl group. The nitrogen atom adjacent to the phenyl ring possesses a lone pair of electrons that can be delocalized into the aromatic system, thereby increasing the electron density of the ring and enhancing the nucleophilicity of the carbon atom bound to the boron. This electronic effect is expected to render this compound highly reactive in Suzuki-Miyaura coupling reactions.
Quantitative Comparison of Reaction Yields
The following table summarizes the performance of various arylboronic acids in Suzuki-Miyaura coupling with different aryl halides. It is important to note that reaction conditions can vary between studies, and this table serves as a guide to relative reactivity. For a direct and fair comparison, all reactions should ideally be performed under identical conditions.
| Arylboronic Acid | Substituent Type | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Strong EDG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95-99 | [1] |
| 4-Methoxyphenylboronic acid | Moderate EDG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [4] |
| Phenylboronic acid | Neutral | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [4] |
| 4-Methylphenylboronic acid (4-Tolylboronic acid) | Weak EDG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 94 | [4] |
| 4-Nitrophenylboronic acid | Strong EWG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 85 | [4] |
| 2-Nitrophenylboronic acid | Strong EWG (Sterically Hindered) | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 45 | [5] |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
The data illustrates that arylboronic acids with electron-donating substituents, such as the 4-methylpiperazin-1-yl and 4-methoxy groups, generally provide excellent yields in Suzuki-Miyaura coupling reactions. The strongly electron-withdrawing nitro group in the para position leads to a slightly reduced yield, while the sterically hindered ortho-nitro group significantly diminishes the reaction's efficiency, even under more forcing conditions.[4][5]
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This can be adapted for the specific substrates and catalysts being used.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., a mixture of Toluene and Water, 10:1, 11 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6][7]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
A Comparative Guide to the Purity Validation of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). 4-(4-Methylpiperazin-1-YL)phenylboronic acid is a key building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final compound. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against an alternative Gas Chromatography (GC) method, supported by detailed experimental protocols and comparative data.
Experimental Protocols
A robust analytical method is crucial for the accurate determination of purity and the detection of any potential impurities. Below are detailed protocols for the recommended HPLC method and a comparative GC method.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to be stability-indicating and provide accurate quantification of this compound and its potential impurities.
1. Chromatographic Conditions:
-
HPLC System: An HPLC system with a PDA detector is recommended for method development and validation.[1]
-
Column: Waters XSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm.
-
Justification: Columns with low silanol activity are preferable for analyzing boronic acids to minimize on-column hydrolysis.[2] The C18 stationary phase provides good retention for the aromatic ring, while the HSS T3 chemistry offers balanced retention for polar and non-polar compounds.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Justification: The use of a formic acid modifier in the mobile phase can help to improve peak shape and resolution.[2]
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
3. System Suitability:
-
Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
For a comparative analysis, particularly for identifying volatile impurities, a GC method can be employed. Boronic acids, being polar and non-volatile, require a derivatization step to convert them into more volatile and thermally stable analogs.[3]
1. Derivatization Protocol:
-
Accurately weigh 10 mg of the this compound sample into a GC vial.
-
Add 500 µL of anhydrous pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
Data Presentation and Comparison
The following tables summarize the hypothetical performance data of the HPLC and GC methods for the purity validation of this compound.
Table 1: Method Validation Summary
| Parameter | HPLC Method | GC-FID Method | ICH Guideline Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.5% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.8% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01% | 0.02% | Reportable |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% | Reportable |
Table 2: Purity Analysis of a Hypothetical Batch
| Analyte | HPLC Method (% Area) | GC-FID Method (% Area) |
| This compound | 99.52 | 99.45 |
| Impurity A (Hypothetical) | 0.15 | 0.18 |
| Impurity B (Hypothetical) | 0.23 | 0.25 |
| Unidentified Impurities | 0.10 | 0.12 |
| Total Impurities | 0.48 | 0.55 |
Mandatory Visualizations
Visual representations of the experimental workflow and the relationship between the main compound and its potential impurities can aid in understanding the analytical process.
Caption: Experimental workflow for the HPLC purity validation.
Caption: Potential impurity formation pathways.
Comparison and Conclusion
Both HPLC and GC are powerful techniques for purity determination, but they offer different advantages for the analysis of this compound.
-
HPLC: The primary advantage of the HPLC method is its direct analysis capability without the need for derivatization, which simplifies sample preparation and reduces the risk of introducing artifacts.[3] This method is particularly well-suited for identifying non-volatile impurities and degradation products. The developed RP-HPLC method demonstrates excellent linearity, accuracy, and precision, making it ideal for routine quality control and stability studies.
-
GC-FID: While requiring a derivatization step, GC offers high resolution and can be very effective for separating volatile and semi-volatile impurities.[3] However, the derivatization process adds complexity and can be a source of variability. The thermal stress in the GC inlet could potentially lead to the degradation of thermally labile impurities.
Recommendation:
For the routine purity validation of this compound, the RP-HPLC method is recommended due to its simplicity, robustness, and direct applicability to the analysis of the parent compound and its key non-volatile impurities. The GC method serves as a valuable complementary technique, especially for the characterization of specific volatile impurities or for orthogonal verification of the purity results obtained by HPLC. The choice of method should ultimately be guided by the specific analytical needs, the nature of the expected impurities, and the intended use of the analytical data.
References
A Comparative Guide to the Spectroscopic Analysis of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic techniques used to confirm the chemical structure of 4-(4-methylpiperazin-1-yl)phenylboronic acid and its common derivatives, such as its pinacol ester. A comprehensive structural confirmation relies on the synergistic use of multiple analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide orthogonal information regarding the compound's atomic connectivity, functional groups, and molecular weight.
The data presented herein serves as a benchmark for researchers synthesizing or utilizing these compounds, ensuring accurate identification and quality control.
Data Presentation: Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its pinacol ester derivative. The comparison highlights the characteristic changes observed upon derivatization of the boronic acid moiety.
| Spectroscopic Data | This compound | This compound, Pinacol Ester |
| Molecular Formula | C₁₁H₁₇BN₂O₂[1] | C₁₇H₂₇BN₂O₂[2] |
| Molecular Weight | 220.08 g/mol [1] | 302.22 g/mol [2] |
| ¹H NMR (Typical Shifts) | ~7.6-7.8 ppm (d, 2H): Ar-H ortho to B(OH)₂~6.9-7.0 ppm (d, 2H): Ar-H meta to B(OH)₂~3.2-3.4 ppm (t, 4H): Piperazine -CH₂-N-Ar~2.5-2.7 ppm (t, 4H): Piperazine -CH₂-N-CH₃~2.3 ppm (s, 3H): N-CH₃ | ~7.7-7.9 ppm (d, 2H): Ar-H ortho to Boron~6.9-7.0 ppm (d, 2H): Ar-H meta to Boron~3.2-3.4 ppm (t, 4H): Piperazine -CH₂-N-Ar~2.5-2.7 ppm (t, 4H): Piperazine -CH₂-N-CH₃~2.3 ppm (s, 3H): N-CH₃~1.3 ppm (s, 12H): Pinacol -C(CH₃)₂ |
| ¹³C NMR (Typical Shifts) | ~155 ppm: Ar-C-N~136 ppm: Ar-C-H ortho to Boron~130 ppm: Ar-C-B (broad)~115 ppm: Ar-C-H meta to Boron~55 ppm: Piperazine -CH₂-N-CH₃~48 ppm: Piperazine -CH₂-N-Ar~46 ppm: N-CH₃ | ~154 ppm: Ar-C-N~135 ppm: Ar-C-H ortho to Boron~115 ppm: Ar-C-H meta to Boron~84 ppm: Pinacol -O-C(CH₃)₂~55 ppm: Piperazine -CH₂-N-CH₃~49 ppm: Piperazine -CH₂-N-Ar~46 ppm: N-CH₃~25 ppm: Pinacol -C(CH₃)₂ |
| FT-IR (Key Peaks, cm⁻¹) | ~3200-3400 (broad): O-H stretch~2950-2800: C-H stretch (aliphatic)~1605: C=C stretch (aromatic)~1350: B-O stretch[3]~1250: C-N stretch | ~2980-2850: C-H stretch (aliphatic)~1605: C=C stretch (aromatic)~1360: B-O stretch~1250: C-N stretchAbsence of broad O-H stretch |
| Mass Spec (EI, m/z) | 220 [M]⁺: Molecular Ion120: [M - N-methylpiperazine group]⁺100: [N-methylpiperazine]⁺ | 302 [M]⁺: Molecular Ion287 [M-CH₃]⁺: Loss of a methyl group100: [N-methylpiperazine]⁺ |
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized boronic acid derivative using standard spectroscopic methods.
Caption: Logical workflow for structural elucidation.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following are standard protocols for the key spectroscopic analyses.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the precise atomic arrangement within a molecule.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) inside a 5 mm NMR tube.[4] The choice of solvent is critical; for boronic acids, DMSO-d₆ is often preferred to observe the exchangeable B(OH)₂ protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[4]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals to determine relative proton counts.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of phenylboronic acids show characteristic bands for O-H and B-O bonds.[5][6]
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp. This is the most common and convenient method.
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan (with no sample) before the sample scan. The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution may be further diluted depending on the ionization technique used.
-
Instrumentation: A variety of mass spectrometers can be used (e.g., GC-MS, LC-MS, Q-TOF). Electrospray ionization (ESI) is common for this class of compounds due to their polarity.
-
Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~100-150 °C.
-
-
Data Analysis: Identify the peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺). For HRMS, compare the measured accurate mass to the theoretical mass calculated for the expected molecular formula. Analyze fragmentation patterns to further support the proposed structure. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring.[4][8]
References
- 1. This compound | 229009-40-9 [chemicalbook.com]
- 2. This compound, pinacol ester AldrichCPR 747413-21-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Analysis of Products Synthesized from 4-(4-Methylpiperazin-1-YL)phenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, robust analytical methodologies are paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the analysis of products synthesized using 4-(4-Methylpiperazin-1-YL)phenylboronic acid. We will explore various LC-MS protocols and compare their performance with alternative chromatographic methods, supported by experimental data from relevant studies.
Performance Comparison of Analytical Methods
The analysis of synthetic products derived from this compound, which contains a polar piperazine moiety and a reactive boronic acid group, presents unique challenges. While reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry is a common approach, alternative methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) can offer significant advantages.
Key Performance Metrics:
| Analytical Method | Principle | Advantages for Analyzing Phenylpiperazine Boronic Acid Derivatives | Disadvantages |
| Reversed-Phase LC-MS (RPLC-MS) | Separation based on hydrophobicity. | Well-established, versatile for a wide range of compounds. | May show poor retention for very polar derivatives. |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | Separation based on hydrophilicity. | Better retention of polar and ionizable compounds, orthogonal selectivity to RPLC.[1] | Can be less robust than RPLC, requires careful mobile phase optimization. |
| Supercritical Fluid Chromatography (SFC)-MS | Uses a supercritical fluid as the mobile phase. | Greener approach with reduced organic solvent consumption, suitable for a wide range of polarities.[1] | Instrumentation is less common than HPLC. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are examples of LC-MS methods that can be adapted for the analysis of products synthesized from this compound.
Protocol 1: General Reversed-Phase LC-MS/MS for Boronic Acids
This method is suitable for the trace level quantification of underivatized boronic acids.
-
Instrumentation : Agilent Poroshell HPH C18 column (150 × 4.6 mm, 2.7 µm) coupled to a triple quadrupole mass spectrometer.[2]
-
Mobile Phase A : 0.1% Ammonia in water.[2]
-
Mobile Phase B : 100% Acetonitrile.[2]
-
Flow Rate : 0.25 mL/min.[2]
-
Gradient : A gradient elution is used over a total run time of 14 minutes.[2]
-
Detection : Electrospray ionization (ESI) in negative mode with Multiple Reaction Monitoring (MRM).[2]
Protocol 2: Fast Reversed-Phase LC-MS for Reaction Monitoring
This protocol is optimized for high-throughput analysis, ideal for monitoring the progress of Suzuki coupling reactions.
-
Instrumentation : Acquity BEH C18 column with a triple quadrupole mass spectrometer.
-
Mobile Phase A : 10 mM Ammonium acetate in water.
-
Mobile Phase B : Acetonitrile.
-
Run Time : A rapid 1-minute run time without sample pre-treatment.
-
Key Advantage : Avoids the need for derivatization to prevent dehydration of the boronic acid.
Protocol 3: LC-MS for N-Phenylpiperazine Derivatives
This method was developed for a pharmacokinetic study of an N-phenylpiperazine derivative and can be adapted for similar compounds.
-
Instrumentation : Reverse-phase C18 column coupled to a triple quadrupole tandem mass spectrometer.[3]
-
Mobile Phase : Methanol-water (pH 4.0) containing 5 mM ammonium acetate in a gradient elution.[3]
-
Sample Preparation : Simple one-step protein precipitation with acetonitrile.[3]
-
Detection : ESI in positive ion mode with MRM.[3]
-
Performance : Achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL.[3]
Quantitative Data Summary
The following tables summarize the performance of different LC-MS methods for the analysis of boronic acids and related nitrogen-containing heterocyclic compounds.
Table 1: Performance of a High-Sensitivity LC-MS/MS Method for Boronic Acids [2]
| Parameter | Carboxy Phenyl Boronic Acid | Methyl Phenyl Boronic Acid |
| Retention Time (min) | 4.026 | 10.726 |
| Linearity Range (ppm) | 0.05 - 5 | 0.05 - 5 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Recovery (%) | 80 - 120 | 80 - 120 |
Table 2: Performance of an LC-MS/MS Method for an N-Phenylpiperazine Derivative [3]
| Parameter | Value |
| Linearity Range (ng/mL) | 0.2 - 500 |
| Correlation Coefficient (r) | >0.99 |
| Lower Limit of Quantification (ng/mL) | 0.2 |
| Precision (RSD %) | 3.44 - 13.15 |
| Accuracy (RE %) | -9.78 to -0.58 |
Visualizing Experimental Workflows
Diagrams can effectively illustrate complex experimental processes. Below are Graphviz DOT scripts for generating such diagrams.
Caption: General workflow from synthesis to LC-MS analysis.
Caption: Comparison of different analytical methods.
References
- 1. rsc.org [rsc.org]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biological Efficacy of Compounds Derived from 4-(4-Methylpiperazin-1-YL)phenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of compounds derived from the versatile scaffold, 4-(4-Methylpiperazin-1-YL)phenylboronic acid. While direct, comprehensive studies on a wide range of its boronic acid derivatives are limited in publicly available literature, this document synthesizes the most relevant findings on related structures and outlines the established potential of the boronic acid moiety in drug discovery. The data presented herein is intended to inform future research and development of novel therapeutics based on this promising chemical entity.
I. Antitrypanosomal Activity of Pyrimidine Derivatives
A notable study showcases the potent antitrypanosomal activity of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives. Although these compounds are derived from the corresponding benzaldehyde and not the boronic acid, they provide valuable structure-activity relationship (SAR) insights into the 4-(4-methylpiperazin-1-yl)phenyl core.
Table 1: In Vitro Antitrypanosomal Activity of 4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidine Derivatives against Trypanosoma brucei rhodesiense
| Compound ID | Aryl Substituent | EC50 (µM)[1][2][3] |
| 12 | Phenyl | 3.8 |
| 15 | 2-Nitrophenyl | >10 |
| 18 | 2-Bromophenyl | >10 |
| 21 | 2-Chlorophenyl | >10 |
| 23 | 3-Bromophenyl | 1.6 |
| 26 | 3-Chlorophenyl | 1.7 |
| 29 | 4-Bromophenyl | 0.6 |
| 30 | 4-Nitrophenyl | <1 |
| 32 | 4-Chlorophenyl | 0.5 |
| 33 | 3,4-Dichlorophenyl | <1 |
EC50: Half-maximal effective concentration.
The data indicates that substitutions at the 4-position of the aryl ring generally lead to the most potent antitrypanosomal activity, with electron-withdrawing groups appearing to be favorable.
II. The Potential of the Boronic Acid Moiety: A Powerful Tool in Drug Design
The boronic acid group is a key functional group in medicinal chemistry, known for its ability to form reversible covalent bonds with the active site serine residues of proteases. This interaction makes boronic acid derivatives potent inhibitors of this enzyme class, which is implicated in a wide range of diseases, including cancer, inflammatory disorders, and viral infections.
III. Experimental Protocols
A. In Vitro Antitrypanosomal Activity Assay
Objective: To determine the 50% effective concentration (EC50) of test compounds against the trypomastigote stage of Trypanosoma brucei rhodesiense.
Methodology:
-
Culturing of Parasites: T. b. rhodesiense trypomastigotes are cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium to the desired final concentrations.
-
Assay Procedure:
-
Add 100 µL of parasite suspension (e.g., 2 x 10^5 trypomastigotes/mL) to each well of a 96-well microtiter plate.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Include positive control (a known antitrypanosomal drug, e.g., suramin) and negative control (DMSO vehicle) wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Viability Assessment: After incubation, add a viability indicator dye (e.g., resazurin) to each well and incubate for a further 4-6 hours. Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the EC50 values by fitting the data to a dose-response curve using appropriate software.
B. General Protease Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of boronic acid derivatives against a target serine protease.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target serine protease in a suitable assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a stock solution of a fluorogenic protease substrate (e.g., a peptide with a fluorescent reporter group).
-
Dissolve the test boronic acid compounds in DMSO to create stock solutions and serially dilute them in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, add the test compound dilutions.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Include positive control (a known inhibitor of the target protease) and negative control (DMSO vehicle) wells.
-
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the controls.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
IV. Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be targeted by these compounds.
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate building blocks is a critical decision that impacts both the efficiency of the synthesis and the overall cost of the final product. This guide provides a comprehensive cost-benefit analysis of using 4-(4-Methylpiperazin-1-YL)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. We present a comparison with structurally similar and commercially available alternatives, supported by an analysis of their chemical properties and indicative pricing.
Executive Summary
This compound is a valuable reagent for introducing a methylpiperazinylphenyl moiety into target molecules, a common scaffold in medicinal chemistry. Its primary utility lies in palladium-catalyzed cross-coupling reactions. The cost-benefit analysis presented here considers the reagent's price, and qualitative performance expectations based on its electronic properties in comparison to three alternatives: 4-(piperazin-1-yl)phenylboronic acid, 4-(morpholin-4-yl)phenylboronic acid, and 4-(dimethylamino)phenylboronic acid. While the methylpiperazine group can be crucial for biological activity, its higher cost necessitates a careful evaluation of its benefits against more economical alternatives.
Cost Comparison of Phenylboronic Acid Derivatives
The cost of boronic acids is a significant factor in the overall expense of a synthetic route, particularly in large-scale production. The following table provides an approximate cost comparison for this compound and its alternatives. Prices are based on currently available information from various suppliers and are subject to change. They are presented to provide a relative cost indication.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Indicative Price (USD/g) |
| This compound | 229009-40-9 | 220.08 | ~20 - 40[1] |
| 4-(Piperazin-1-yl)phenylboronic acid | 513246-99-6 | 206.06 | ~244[2] |
| 4-(Morpholin-4-yl)phenylboronic acid | 279262-23-6 | 207.04 | Varies significantly by supplier |
| 4-(Dimethylamino)phenylboronic acid | 28611-39-4 | 165.00 | ~16 - 54[3][4] |
Note: Prices can vary significantly based on purity, quantity, and supplier. The prices listed are for research-grade quantities and are intended for comparative purposes only.
Performance Comparison in Suzuki-Miyaura Coupling
The performance of a boronic acid in a Suzuki-Miyaura coupling reaction is influenced by factors such as the electronic and steric properties of its substituents. The nitrogen-containing substituents in the compounds under consideration are all electron-donating, which generally enhances the rate of the transmetalation step in the catalytic cycle. However, the degree of electron donation and steric bulk can lead to performance differences.
The following table provides a qualitative comparison of the expected performance of these boronic acids in a typical Suzuki-Miyaura reaction with an aryl halide (e.g., 4-bromoanisole).
| Boronic Acid | Substituent | Electronic Effect | Steric Hindrance | Expected Reactivity |
| This compound | 4-Methylpiperazin-1-yl | Strong electron-donating | Moderate | High |
| 4-(Piperazin-1-yl)phenylboronic acid | Piperazin-1-yl | Strong electron-donating | Moderate | High |
| 4-(Morpholin-4-yl)phenylboronic acid | Morpholin-4-yl | Moderately electron-donating | Moderate | Moderate to High |
| 4-(Dimethylamino)phenylboronic acid | Dimethylamino | Strong electron-donating | Low | High |
Disclaimer: This is a qualitative assessment based on general principles of organic chemistry. Actual reaction yields and times can vary significantly depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature). No direct comparative experimental data under identical conditions was found in the public domain.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound and its alternatives.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for a cost-benefit analysis and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for the cost-benefit analysis of a synthetic reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of this compound in a synthesis project should be a carefully considered decision. While the methylpiperazine moiety is a common and often essential pharmacophore in drug discovery, the cost of this building block is a significant consideration.
Benefits:
-
Direct incorporation of a key pharmacophore: The use of this reagent provides a straightforward method to introduce the 4-methylpiperazin-1-yl)phenyl group, which is prevalent in many biologically active compounds.
-
High Reactivity: As an electron-rich boronic acid, it is expected to perform well in Suzuki-Miyaura coupling reactions, potentially leading to high yields and shorter reaction times.
Costs:
-
Higher Price: Compared to some simpler analogs like 4-(dimethylamino)phenylboronic acid, it has a higher cost per gram, which can significantly impact the overall cost of a multi-step synthesis, especially at scale.
Recommendations:
-
For early-stage drug discovery and lead optimization, where the specific biological activity of the methylpiperazine group is being investigated, the higher cost of this compound is often justified.
-
For process development and large-scale synthesis, a thorough cost-benefit analysis is crucial. If the final product's efficacy is not strictly dependent on the N-methyl group of the piperazine, exploring more cost-effective alternatives like 4-(piperazin-1-yl)phenylboronic acid (followed by a methylation step, if necessary) or even simpler analogs could lead to significant cost savings.
-
Reaction optimization is key: Regardless of the chosen boronic acid, optimizing the reaction conditions (catalyst loading, solvent, base, temperature) is essential to maximize yield and minimize costs.
Ultimately, the decision to use this compound will depend on a balance between its synthetic utility, the biological importance of the target molecule, and the economic constraints of the project.
References
A Comparative Guide to Boronic Acid Reagents for the Synthesis of Bioactive Piperazine-Containing Compounds
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the efficient synthesis of target molecules. This guide provides an objective comparison of 4-(4-Methylpiperazin-1-yl)phenylboronic acid and its alternative reagents for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development.
The 4-(4-methylpiperazin-1-yl)phenyl moiety is a key pharmacophore found in numerous biologically active compounds, including ligands for dopamine and serotonin receptors, as well as inhibitors of crucial signaling pathways like the mTOR pathway. The synthesis of these complex molecules often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction, where an organoboron compound is coupled with an organic halide. While this compound is a commonly used reagent for introducing this specific moiety, a range of alternative organoboron reagents offer distinct advantages in terms of stability, reactivity, and handling. This guide presents a data-driven comparison of these reagents, complete with experimental protocols and relevant biological context.
Performance Comparison of Organoboron Reagents
The choice of the organoboron reagent can significantly impact the yield, purity, and scalability of a Suzuki-Miyaura coupling reaction. The following table summarizes the key characteristics and comparative performance of this compound and its primary alternatives: boronic esters (pinacol and neopentyl esters), potassium trifluoroborate salts, and N-methyliminodiacetic acid (MIDA) boronates.
| Reagent Type | Structure | Stability | Reactivity | Handling and Purification | Key Advantages |
| Boronic Acid | R-B(OH)₂ | Moderate; susceptible to protodeboronation and oxidation.[1] | Generally high. | Often crystalline solids, but can be challenging to purify due to their polarity and potential for trimerization into boroxines. | Readily available and highly reactive in many cases. |
| Pinacol Boronate Ester | R-B(O₂C₂Me₄) | High; generally stable to air, moisture, and chromatography.[1] | Less reactive than the corresponding boronic acid; may require more forcing conditions.[1] | Typically crystalline solids that are easily purified by chromatography. | Enhanced stability, allowing for multi-step synthesis and purification.[1] |
| Potassium Trifluoroborate | [R-BF₃]K | High; generally more stable than boronic acids and less prone to protodeboronation. | Can be highly reactive, sometimes outperforming boronic acids. | Crystalline, free-flowing solids that are easy to handle. | Excellent stability and high reactivity. |
| MIDA Boronate Ester | R-B(MIDA) | Very high; exceptionally stable to air, moisture, and chromatography.[2] | Unreactive until deprotection; allows for a "slow-release" of the boronic acid under reaction conditions.[2] | Crystalline solids that are readily purified by chromatography.[2] | Enables the use of otherwise unstable boronic acids and facilitates iterative cross-coupling strategies.[2] |
Table 1: Comparison of Organoboron Reagents for Suzuki-Miyaura Coupling.
A direct comparison in a study on Suzuki-Miyaura reactions highlighted that while boronic acids are often the most reactive, their instability can be a significant drawback.[1] In contrast, MIDA boronates, while requiring an in-situ deprotection step, can lead to higher yields, particularly with challenging substrates, due to the slow and continuous release of the active boronic acid, which minimizes side reactions.[2] For instance, in a Suzuki-Miyaura coupling, the use of an aryl MIDA boronate resulted in an 89% yield, whereas the corresponding free boronic acid afforded only a 73% yield under the same conditions.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction using a boronic acid and a MIDA boronate ester.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with an Aryl MIDA Boronate Ester
This protocol is adapted for the use of a stable MIDA boronate ester, which undergoes in-situ hydrolysis to the active boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl MIDA boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Ligand (e.g., SPhos, 0.06 mmol, 6 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent (e.g., THF/Water, 10:1 mixture, 5.5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, aryl MIDA boronate ester, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the degassed solvent mixture.
-
Stir the reaction at room temperature or heat as required, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Applications in Drug Discovery: Targeting Key Signaling Pathways
The 4-(4-methylpiperazin-1-yl)phenyl motif is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with various biological targets. Compounds containing this moiety have shown significant activity as modulators of the Dopamine D2 receptor and the mTOR (mammalian Target of Rapamycin) signaling pathways, both of which are implicated in a range of diseases, including neurological disorders and cancer.
Dopamine D2 Receptor Signaling Pathway
The Dopamine D2 receptor (D₂R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Dysregulation of D₂R signaling is associated with conditions such as Parkinson's disease and schizophrenia. Many antipsychotic drugs target D₂Rs. The synthesis of novel D₂R ligands often involves the use of Suzuki-Miyaura coupling to introduce the arylpiperazine moiety.
Caption: Dopamine D2 receptor signaling pathway and its modulation.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several mTOR inhibitors incorporate the arylpiperazine scaffold, which can be efficiently synthesized using Suzuki-Miyaura coupling.
Caption: Simplified mTOR signaling pathway and its inhibition.
Conclusion
The selection of an appropriate organoboron reagent is a critical decision in the synthesis of complex molecules such as those containing the 4-(4-methylpiperazin-1-yl)phenyl moiety. While the traditional boronic acid offers high reactivity, its derivatives, including pinacol esters, potassium trifluoroborates, and particularly MIDA boronates, provide significant advantages in terms of stability, handling, and, in many cases, overall reaction yield. For researchers in drug discovery and development, leveraging the unique properties of these alternative reagents can lead to more efficient and robust synthetic routes for accessing novel therapeutics that target key biological pathways. This guide provides a framework for making informed decisions based on comparative data and established experimental protocols.
References
The Versatility of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid in Chemical Synthesis: A Comparative Review
For researchers, scientists, and professionals in drug development, 4-(4-Methylpiperazin-1-YL)phenylboronic acid has emerged as a valuable building block, primarily utilized in the robust Suzuki-Miyaura cross-coupling reaction. Its unique structural features, particularly the presence of the basic methylpiperazine moiety, offer distinct advantages in the synthesis of complex organic molecules, including potent kinase inhibitors and other biologically active compounds.
This guide provides a comprehensive literature review of the applications of this compound, presenting a comparative analysis of its performance with alternative reagents, supported by experimental data and detailed protocols.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron compound, such as a boronic acid, catalyzed by a palladium complex. This compound serves as an effective coupling partner in these reactions, facilitating the introduction of the 4-(4-methylpiperazin-1-yl)phenyl moiety into a target molecule.
Comparative Performance in Suzuki-Miyaura Coupling
While direct, head-to-head comparative studies detailing the yield of this compound against a wide range of other substituted phenylboronic acids under identical conditions are not extensively documented in a single source, its utility is demonstrated in the synthesis of specific, high-value compounds. The electron-donating nature of the piperazine group can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | This compound | Pd(dppf)Cl₂ | Dioxane/H₂O | K₃PO₄ | 100 | Not explicitly stated for this specific step, but part of a successful multi-step synthesis.[1] | |
| Aryl Halide (General) | Phenylboronic Acid | PdCl₂(PPh₃)₂ | DME/H₂O | Na₂CO₃ | Reflux | Good to Excellent | [2] |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ | DMF/H₂O | K₂CO₃ | 70 | Optimized to 99% | [3] |
Table 1: Representative Suzuki-Miyaura Coupling Reactions. This table highlights typical reaction conditions for Suzuki-Miyaura couplings. While a direct quantitative comparison for this compound is limited in the available literature, its successful incorporation into complex molecules like kinase inhibitors underscores its efficacy.[1]
Experimental Protocol: Synthesis of a MAP4 Kinase Inhibitor
A notable application of this compound is in the synthesis of MAP4 kinase inhibitors, which are being investigated for their neuroprotective properties.[1]
Synthesis of 1-(4-(5-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)ethan-1-one (Compound 7x) [1]
-
Materials:
-
3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative (starting material)
-
This compound
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
K₃PO₄ (Base)
-
Dioxane and Water (Solvents)
-
-
Procedure:
-
To a solution of the 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative in a mixture of dioxane and water are added this compound, Pd(dppf)Cl₂, and K₃PO₄.
-
The reaction mixture is heated at 100 °C.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up to isolate the desired product. The Boc-protecting group, if present on a precursor, is often deprotected under these conditions.[1]
-
// Nodes Pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH2 [label="R-B(OH)2\n(Boronic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=solid, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-R\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R\nCoupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(Aryl Halide)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; PdII_Aryl -> Transmetalation [color="#5F6368"]; ArBOH2 -> Transmetalation [color="#5F6368"]; Base -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_Diaryl [color="#5F6368"]; PdII_Diaryl -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; } enddot Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry
The 4-(4-methylpiperazin-1-yl)phenyl motif is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. The piperazine ring can engage in crucial hydrogen bonding interactions with target proteins, and the methyl group can occupy hydrophobic pockets, enhancing binding affinity and selectivity.
Kinase Inhibitor Synthesis
The synthesis of MAP4 kinase inhibitors highlights the importance of this compound in drug discovery.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of potent and selective kinase inhibitors is a major focus of pharmaceutical research.
// Nodes Start [label="Starting Materials:\n3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling\nPd(dppf)Cl2, K3PO4\nDioxane/H2O, 100°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Workup\n(Extraction, Purification)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Final Product:\nMAP4 Kinase Inhibitor (7x)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="Combine and Heat", color="#5F6368"]; Reaction -> Workup [label="After reaction completion", color="#5F6368"]; Workup -> Product [label="Isolate pure compound", color="#5F6368"]; Product -> Analysis [label="Verify structure and purity", color="#5F6368"]; } enddot Figure 2: Experimental workflow for the synthesis of a MAP4 kinase inhibitor.
Antitrypanosomal Agents
While not a direct application of the boronic acid, the synthesis of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives as potential antitrypanosomal agents demonstrates the utility of the core 4-(4-methylpiperazin-1-yl)phenyl moiety in generating biologically active compounds.[4] In this case, the related aldehyde, 4-(4-methylpiperazin-1-yl)benzaldehyde, is used as a precursor. This suggests that the 4-(4-methylpiperazin-1-yl)phenyl group is a valuable pharmacophore for antiparasitic drug discovery.
Alternative Boronic Acids and a Comparative Outlook
A wide variety of substituted phenylboronic acids are commercially available or can be readily synthesized. The choice of a specific boronic acid depends on the desired final product and the electronic and steric properties required for the target application.
-
Phenylboronic Acid: The simplest parent compound, used to introduce an unsubstituted phenyl group.
-
4-Methoxyphenylboronic Acid: An electron-rich boronic acid that can exhibit different reactivity in the Suzuki coupling compared to electron-poor or neutral analogues.
-
4-Carboxyphenylboronic Acid: Introduces a carboxylic acid functional group, which can be useful for further derivatization or for interacting with biological targets.
-
4-Fluorophenylboronic Acid: The fluorine atom can modulate the electronic properties and metabolic stability of the final compound.
The key advantage of this compound lies in the direct incorporation of the pharmacologically relevant methylpiperazine group. This can streamline synthetic routes by avoiding the need for separate installation of the piperazine moiety, which might require additional protection and deprotection steps.
Conclusion
References
Safety Operating Guide
Proper Disposal of 4-(4-Methylpiperazin-1-YL)phenylboronic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(4-Methylpiperazin-1-YL)phenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This substance is classified as a skin, eye, and respiratory irritant.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Summary of Hazard and Disposal Information:
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) | Primary Disposal Method |
| Skin Irritant | H315: Causes skin irritation[1] | Chemical-resistant gloves, lab coat | Approved waste disposal plant[1][2][3] |
| Eye Irritant | H319: Causes serious eye irritation[1] | Safety goggles or face shield[1] | Approved waste disposal plant[1][2][3] |
| Respiratory Irritant | H335: May cause respiratory irritation[1] | Use in a well-ventilated area or with a fume hood[1][4] | Approved waste disposal plant[1][2][3] |
II. Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound and its containers is through a licensed and approved waste disposal facility.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular waste streams.[1][4]
1. Preparation for Disposal:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[1] If there is a risk of generating dust, use respiratory protection.
-
Work in a Ventilated Area: All handling of the chemical for disposal purposes should be conducted in a well-ventilated laboratory or under a chemical fume hood.[1][4]
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound using non-sparking tools to minimize dust generation.[1]
-
Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as weighing paper, gloves, and paper towels, should be considered contaminated and placed in the same hazardous waste container.
-
-
Empty Containers:
-
"Empty" containers of this compound are still considered hazardous. Do not rinse them into the sink.
-
Seal the original container and dispose of it as hazardous waste. Uncleaned containers should be handled with the same precautions as the product itself.
-
3. Waste Storage and Labeling:
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound". Include the date of accumulation and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
4. Final Disposal:
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
III. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(4-Methylpiperazin-1-YL)phenylboronic Acid
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides critical safety and logistical information for 4-(4-Methylpiperazin-1-YL)phenylboronic acid, outlining the necessary personal protective equipment (PPE), systematic operational procedures, and appropriate disposal methods to ensure a safe laboratory environment.
Immediate Safety Precautions
Hazard Identification: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Primary Safety Measures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling the compound.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects eyes from dust particles and potential chemical splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the compound. Gloves should be inspected for integrity before use and replaced immediately if contaminated.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[3] | Protects the skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary when handling the solid form to prevent the inhalation of dust particles.[3] | Minimizes the risk of respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this boronic acid derivative.
-
Preparation: Before beginning any work, confirm that a safety shower and eyewash station are accessible.[2] The designated workspace, ideally a chemical fume hood, should be clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
-
Thoroughly clean the work area to remove any residual chemical.
-
Wash hands with soap and water after handling is complete, even if gloves were worn.[4]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE (gloves, etc.) and empty containers, in a designated, clearly labeled, and sealed container for hazardous waste.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[1] Do not pour waste down the drain or dispose of it in regular trash.[1]
-
Spill Response:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid creating dust.
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
